L-TRYPTOPHAN (INDOLE-15N+)
Description
Properties
Molecular Weight |
205.2 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Structure and stability of L-tryptophan (indole-15N)
Technical Guide: Structure, Stability, and Application of L-Tryptophan (Indole- N)[1]
Executive Summary
L-Tryptophan (Indole-
This specificity eliminates backbone spectral crowding but introduces unique stability challenges.[1] The indole ring is the most electron-rich and oxidation-prone moiety among standard amino acids. Successful utilization requires strict adherence to anaerobic handling and pH-controlled solubilization. This guide details the structural properties, degradation mechanisms, and validated protocols for handling this sensitive reagent.
Part 1: Molecular Architecture & Isotopic Fidelity[1]
Structural Specification
The utility of L-Tryptophan (Indole-
-
Chemical Formula:
[1] -
Molecular Weight: ~205.23 g/mol (approx. +1 Da shift from natural abundance)[1]
-
Isotopic Enrichment Site: Nitrogen-1 (
1 position) of the indole ring.[1] -
NMR Signature: The Indole-
N nucleus typically resonates at ~129 ppm (relative to liquid ), distinct from the backbone amide region (~110–125 ppm).[1]
The Indole- N Advantage in NMR
In large protein complexes (>30 kDa), backbone amide signals often broaden beyond detection due to slow tumbling.[1] The indole side chain, however, often retains significant motional freedom.[1]
-
HSQC Application: The
bond provides a high-sensitivity probe for "open" vs. "closed" active site conformations.[1] -
Solvent Exchange: The proton attached to the indole nitrogen (
) is exchangeable with solvent water.[1] The rate of this exchange is a direct reporter of solvent accessibility and local hydrogen bonding networks.
Part 2: Physicochemical Stability Profile[1]
Oxidative Degradation (The Critical Risk)
Tryptophan is the most photosensitive and oxidation-prone amino acid. The indole ring acts as a singlet oxygen (
Mechanism:
-
Deformylation to Kynurenine .[1]
Note: If the indole ring cleaves, the
pH-Dependent Solubility
L-Tryptophan exhibits a U-shaped solubility curve.[1][4] It is least soluble at its isoelectric point (pI ≈ 5.89).[1]
-
Acidic pH (<3): High solubility (cationic form).[1]
-
Neutral pH (6-7): Low solubility (~11 mg/mL).[1]
-
Basic pH (>10): High solubility (anionic form).[1]
Table 1: Physicochemical Properties & Stability Limits
| Property | Value / Condition | Critical Note |
| Solubility (Water, 25°C) | ~11.4 mg/mL | Heating to 40°C doubles solubility but increases oxidation risk.[1] |
| Isoelectric Point (pI) | 5.89 | Avoid dissolving at this exact pH to prevent precipitation.[1] |
| Oxidation Triggers | UV Light, | Always use amber glass; sparge buffers with Argon.[1] |
| Thermal Stability | Stable < 140°C (if anaerobic) | Autoclaving is safe only if oxygen is strictly excluded.[1] |
Part 3: Handling, Storage, and Solubilization Protocols[1]
Protocol: Anaerobic Solubilization (Gold Standard)
Purpose: To dissolve L-Trp(Indole-
-
Preparation: Pre-chill HPLC-grade water or buffer.[1]
-
Degassing: Sparge the buffer with Argon or Nitrogen gas for 15 minutes before adding the amino acid.
-
Weighing: Weigh the isotope in dim light (avoid direct sunlight or fluorescent hoods).[1]
-
Dissolution:
-
Add solid L-Trp to the degassed buffer.[1]
-
Option A (Acidic): Adjust pH to 3.0 using dilute HCl (degassed).[1]
-
Option B (Basic): Adjust pH to 10.0 using dilute NaOH (degassed).[1]
-
Option C (Neutral/Warm): If physiological pH is required, heat gently to 35-40°C under Argon blanket.[1] Do not vortex vigorously (introduces air bubbles).[1] Use a magnetic stirrer on low speed.
-
-
Filtration: Filter through a 0.22 µm PES membrane into an amber vial.
Storage[1]
-
Solid State: -20°C, dessicated, dark.
-
Solution: -80°C. Avoid repeated freeze-thaw cycles. If storing at 4°C, use within 24 hours.
Part 4: Analytical Validation (QC)
Before committing expensive instrument time, validate the integrity of the isotope.[1]
QC Workflow:
-
Visual Inspection: Solution must be clear and colorless.[1] Yellowing indicates formation of Kynurenine/NFK.
-
Mass Spectrometry (ESI-MS):
-
1D
H NMR: Check for the disappearance of the indole singlet if exchanged with , or appearance of formyl protons (~8-9 ppm) indicating degradation.[1]
Part 5: Applications in Metabolomics & Structural Biology[1][5]
Metabolic Flux Analysis
Indole-
-
Pathway A (Serotonin): Indole ring remains intact.[1][5]
N signal is conserved in 5-HTP and Serotonin.[1] -
Pathway B (Kynurenine): Indole ring cleavage by IDO/TDO enzymes.[1][5] The
N label moves to the formyl-amine of NFK.[1]
Protein Dynamics (NMR)
The indole NH group often forms hydrogen bonds deep within hydrophobic cores or at protein-protein interfaces.[1]
-
Case Study: Tryptophan Synthase. The
N-HSQC signal of bound L-Trp(Indole- N) shifts significantly (10.25 ppm H / 129 ppm N) when the enzyme switches from an "open" to a "closed" conformation, providing a direct readout of allosteric regulation [2].[1]
References
-
Dunn, M. F., et al. (2003).[1] "Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan." Biochemistry. Link
-
Simat, T. J., & Steinhart, H. (1998).[1] "Oxidation of free tryptophan and tryptophan residues in peptides and proteins."[1][6] Journal of Agricultural and Food Chemistry. Link[1]
-
PubChem. "L-Tryptophan Compound Summary."[1] National Library of Medicine.[1] Link[1]
-
BioMagResBank. "Chemical Shift Statistics: Tryptophan Indole Nitrogen."[1] Link[1]
Sources
- 1. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan and indole metabolism in immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Structural Biology: The Strategic Application of Side-Chain 15N Labeling
Executive Summary
In the high-stakes arena of structural biology and drug discovery, the protein backbone has long been the primary reporter. However, the backbone is merely the scaffold; the side chains are the functional "hands" of the protein, driving enzymatic catalysis, ligand binding, and protein-protein interactions (PPIs). Side-chain 15N labeling represents a paradigm shift, moving the focus from the structural core to the functional surface.
This technical guide provides a rigorous framework for implementing side-chain 15N labeling strategies. It addresses the biophysical rationale, biosynthetic protocols, and NMR spectroscopic techniques required to exploit these sensitive probes for fragment-based drug discovery (FBDD) and allosteric mechanism elucidation.
Part 1: The Physics and Chemistry of Side-Chain Probes
Beyond the Backbone
Standard 1H-15N HSQC experiments typically focus on the amide backbone. While useful for folding assessments, backbone amides are often distant from the active site. Side-chain nitrogen atoms offer direct reporters in critical chemical environments:
-
Tryptophan (Trp) Indole (
): Often buried in hydrophobic pockets or located at PPI interfaces. Its chemical shift is highly sensitive to -stacking and environmental changes. -
Histidine (His) Imidazole (
): The primary pH sensor and catalytic residue in many enzymes. -
Asparagine (Asn) & Glutamine (Gln) Amides (
): Critical for hydrogen bond networks and stabilizing protein folds.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Arginine (Arg) & Lysine (Lys) (
): Key for electrostatic interactions, particularly in DNA/RNA binding proteins.
Chemical Shift Sensitivity
Side-chain 15N nuclei exhibit distinct chemical shift ranges, separating them from the crowded backbone region (approx. 100–135 ppm).
Table 1: Characteristic 15N Chemical Shift Ranges
| Residue Type | Nitrogen Atom | Approx.[2][3][4] Shift Range (ppm) | Biophysical Utility |
| Tryptophan | Indole | 125 – 135 | Hydrophobic pocket binding, |
| Histidine | Imidazole | 140 – 250 (Tauntomer dependent) | pKa determination, catalytic triad monitoring |
| Asparagine | Amide | 110 – 115 | H-bond networks, TROSY applications |
| Glutamine | Amide | 110 – 115 | H-bond networks, TROSY applications |
| Arginine | Guanidinium | 80 – 90 | Electrostatic interactions (salt bridges) |
| Lysine | Ammonium | 30 – 35 | Surface electrostatics, highly solvent exposed |
Part 2: Labeling Strategies and Biosynthetic Logic
Achieving specific labeling without "scrambling" (metabolic conversion of the label to other amino acids) is the primary challenge.
Metabolic Precursors and Scrambling Control
For mammalian expression systems (e.g., HEK293), metabolic scrambling is a major hurdle. Research indicates that while amino acids like Valine and Leucine scramble significantly, Tryptophan, Histidine, and Lysine are metabolically stable, making them ideal candidates for direct media supplementation [1].
Protocol: Selective Tryptophan Labeling (E. coli)
This protocol utilizes an auxotrophic strain or specific metabolic inhibition to force the incorporation of exogenous 15N-Indole.
Reagents:
-
Strain: E. coli BL21(DE3) (or Trp auxotroph if available).
-
Precursor: 15N-Indole (Cost-effective compared to 15N-Trp).
-
Inhibitor: Glyphosate (optional, to block shikimate pathway if not using auxotroph).
Step-by-Step Methodology:
-
Growth: Inoculate M9 minimal media (unlabeled NH4Cl) containing 1g/L unlabeled glyphosate (to suppress endogenous aromatic synthesis).
-
Induction Prep: Grow to OD600 ~ 0.6–0.8.
-
Precursor Addition: Add 15N-Indole (dissolved in DMSO) to a final concentration of 50–100 mg/L. Add unlabeled Serine (100 mg/L) to fuel the Tryptophan Synthase reaction.
-
Induction: Add IPTG (1 mM) and incubate for protein expression (typically 18–20°C overnight to minimize scrambling and improve folding).
-
Purification: Standard Ni-NTA or SEC protocols.
Validation: The resulting HSQC should show only peaks in the ~130 ppm region (Trp side chains) and no backbone signals, drastically simplifying the spectra for large complexes.
Visualization: Labeling Decision Matrix
Figure 1: Decision matrix for selecting the optimal 15N labeling strategy based on the target residue and downstream application.
Part 3: NMR Spectroscopy & Pulse Sequences
15N-Indole Detection (Trp)
Because the indole NH is not solvent-exchangeable on the NMR timescale (unlike Lys/Arg), standard 1H-15N HSQC sequences work well. However, for high molecular weight complexes (>30 kDa), the 15N-TROSY (Transverse Relaxation Optimized Spectroscopy) is essential to combat line broadening.
Asn/Gln Side Chains (NH2 Groups)
The side chains of Asn and Gln contain
-
Standard HSQC: Results in complex multiplets and cancellation effects.
-
Solution: NH2-TROSY . This specialized pulse sequence selects the slow-relaxing component of the multiplet, significantly improving resolution and sensitivity for large proteins [2].
Lysine/Arginine (Basic Side Chains)
These protons exchange rapidly with water at neutral pH.
-
Strategy 1 (Temperature): Lowering the sample temperature to 5°C or even -5°C (using cryoprotectants) slows exchange, making signals visible [3].
-
Strategy 2 (Pulse Shaping): Use selective rSNOB pulses (1ms) to excite only the Arg
or Lysngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> regions, avoiding water saturation transfer artifacts [4].
Part 4: Applications in Drug Discovery[9]
Fragment-Based Drug Discovery (FBDD)
Side-chain labeling is a powerful filter for FBDD. Small molecule fragments often bind to hydrophobic pockets rich in Tryptophan.
-
Mechanism: A 15N-Trp labeled sample provides a "clean" spectrum with only ~3-5 peaks (for a typical protein).
-
Experiment: Titrate the fragment library.
-
Result: Chemical Shift Perturbation (CSP) of a specific Trp indole peak indicates binding. This eliminates the "noise" of backbone shifts caused by remote conformational changes, reducing false positives.
Probing Allostery via Relaxation Dispersion
Conformational exchange (
-
Technique: CPMG (Carr-Purcell-Meiboom-Gill) Relaxation Dispersion .
-
Application: By measuring the effective relaxation rate (
) of side-chain nitrogens at varying CPMG frequencies, one can quantify the kinetics of "invisible" excited states. This has been successfully applied to T4 Lysozyme cavity mutants to understand ligand entry mechanisms [2].
Visualization: Analytical Workflow
Figure 2: Analytical workflow for converting raw NMR data into structural and kinetic insights.
References
-
A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Source: National Institutes of Health (NIH) / PubMed Central. [Link]
-
Transverse relaxation optimized spectroscopy of NH2 groups in glutamine and asparagine side chains of proteins. Source: Journal of Biomolecular NMR / PubMed. [Link]
-
NMR-based metabolite studies with 15N amino acids. Source: Scientific Reports / NIH. [Link]
-
NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Source: Methods in Enzymology / NIH. [Link]
-
Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. Source: Journal of Biomolecular NMR / PubMed. [Link]
Sources
- 1. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-acid selective experiments on uniformly 13C and 15N labeled proteins by MAS NMR: Filtering of lysines and arginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transverse relaxation optimized spectroscopy of NH2 groups in glutamine and asparagine side chains of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Isotope effects of 15N-indole substitution in enzymatic reactions
Technical Guide: Isotope Effects of N-Indole Substitution in Enzymatic Reactions
Executive Summary
This technical guide details the application of Nitrogen-15 (
This document moves beyond basic theory, providing a self-validating "Internal Competition" protocol for measuring small magnitude isotope effects (
Theoretical Framework: The Physics of Heavy Atom KIE
The Origin of the Effect
Kinetic Isotope Effects arise from differences in Zero Point Energy (ZPE) between the ground state (GS) and the transition state (TS).[1]
-
Heavier Isotopes (
): Possess lower vibrational frequencies and lower ZPE. -
Bond Breaking: If the reaction involves breaking a bond to nitrogen in the rate-determining step (RDS), the
species requires more activation energy to reach the TS than the species. This yields a Normal KIE ( ). -
Bond Formation: If the nitrogen atom experiences an increase in bond order or steric constraint (stiffening) at the TS, the effect can be Inverse (
).
Magnitude Expectations
Unlike primary deuterium effects (which can reach 6.0–10.0), heavy atom effects are subtle.
-
Primary
KIE: Typically 1.01 – 1.06 (1% to 6% rate difference). -
Secondary
KIE: Typically 0.99 – 1.01 .
Because these values are close to unity, direct kinetic comparison (running two separate stopped-flow experiments) is prone to pipetting and instrumental error. The Internal Competition Method is mandatory for validity.
Synthesis of 1-( N)-Indole[2]
To perform these studies, one must first synthesize the labeled scaffold. The following pathway utilizes the Sandmeyer reaction followed by cyclization, ensuring high isotopic purity.
Synthesis Workflow Diagram
Figure 1: Chemo-enzymatic compatible synthesis route for 1-
Experimental Protocol: The Internal Competition Method
This is the gold standard for measuring heavy atom KIEs. By mixing labeled and unlabeled substrates in the same reaction vessel, environmental variables (temperature, pH, enzyme concentration) cancel out.
Materials
-
Substrates: Natural Indole (
) and 1- -Indole. -
Enzyme: Purified target enzyme (e.g., Tryptophan Synthase).
-
Analysis: Isotope Ratio Mass Spectrometry (IRMS) or high-field NMR (600+ MHz) with cryoprobe.
Step-by-Step Methodology
Step 1: Preparation of the Mix
Prepare a stock solution containing both
-
Ratio: Aim for a 1:1 ratio if using NMR. For IRMS, natural abundance (or slight enrichment) is often used, but a 50:50 mix maximizes dynamic range for NMR.
-
Baseline (
): Aliquot three samples immediately before adding the enzyme. These define the starting isotopic ratio ( ).
Step 2: The Reaction Initiate the reaction with the enzyme.
-
Condition:
conditions (saturating co-substrates). -
Sampling: You must stop the reaction at various points of fractional conversion (
) . -
Target Points: Stop reactions at
(30%) and (50%). Do not go beyond 80% as error propagation increases.
Step 3: Quenching and Isolation Quench the reaction (acid/base/heat) instantly.
-
Critical Step: You must isolate the residual substrate (unreacted indole) from the product (tryptophan).
-
Extraction: Use HPLC or solvent extraction (Indole is soluble in organic solvents; Trp is water-soluble). Purity is paramount—contamination of substrate with product will skew the ratio.
Step 4: Ratio Analysis
Measure the isotopic ratio (
-
Note: As the reaction proceeds, the slower-reacting isotope (usually
) will enrich in the residual substrate pool.
Calculation (Self-Validating Logic)
Use the standard equation for competitive KIE on
- : Fractional conversion (0 to 1).
-
: Isotope ratio of residual substrate at time
. - : Initial isotope ratio.
Validation Check: Calculate the KIE at
Case Study: Tryptophan Synthase Mechanism
Tryptophan Synthase (
The Pathway
The reaction involves the nucleophilic attack of the indole nitrogen (C3 nucleophile, but N electron donation drives it) onto an aminoacrylate intermediate formed from serine.
Mechanistic Diagram
Figure 2: Reaction coordinate of Tryptophan Synthase. The
Interpreting the Data
In the study of Tryptophan Synthase (and similar enzymes like TMO):
-
Observed
KIE: (Normal). -
Interpretation: This small normal effect indicates that the bonding environment of the nitrogen is changing in the rate-limiting step, but the bond to nitrogen is not breaking. It reflects the loss of conjugation/resonance energy as the indole C2-C3 double bond participates in the attack, perturbing the electron density on the nitrogen.
-
Contrast: If the KIE were 1.00 (Unity), the chemical step involving indole would not be rate-limiting (e.g., product release or conformational change is slower).
Summary of Heavy Atom KIE Ranges
Use this table to benchmark your experimental results.
| Isotope Substitution | Observed KIE ( | Mechanistic Implication |
| 1.01 – 1.06 | N-Bond breaking or significant loss of bond order in RDS. | |
| 0.98 – 1.02 | Hybridization change (e.g., | |
| 1.03 – 1.05 | Thermodynamic difference between reactant and product (EIE). | |
| 1.02 – 1.07 | Direct C-Bond cleavage in RDS. |
References
-
Ralph, E. C., Anderson, M. A., Cleland, W. W., & Fitzpatrick, P. F. (2006). Mechanistic studies of the flavoenzyme tryptophan 2-monooxygenase: deuterium and 15N kinetic isotope effects on alanine oxidation by an L-amino acid oxidase.[3] Biochemistry, 45(51), 15844–15852.[3] [Link]
-
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics, 433(1), 2–12. [Link]
-
Schramek, N., et al. (2003). Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan. Biochemistry, 42(47), 13858–13866. [Link]
-
Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole.[4] Russian Chemical Bulletin, 72, 2748–2754. [Link]
-
Hertweck, C. (2011). Biosynthesis and Charging of Pyrroloindoline Alkaloids. Natural Product Reports. (Contextual grounding for Indole pathways). [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of the flavoenzyme tryptophan 2-monooxygenase: deuterium and 15N kinetic isotope effects on alanine oxidation by an L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 15N-HSQC NMR Assignment of Tryptophan Indole Side Chains
Abstract & Core Directive
The Tryptophan (Trp) indole side chain (
This guide provides a definitive, self-validating protocol for the detection and sequence-specific assignment of Trp indole resonances using
Introduction: The Indole Signature
Tryptophan residues possess a distinct spectral signature in
Spectral Characteristics
| Nucleus | Chemical Shift Range (ppm) | Characteristics |
| 9.5 – 11.5 ppm | Significantly downfield of backbone amides (typically 6.5–9.5 ppm). Sensitive to hydrogen bonding. | |
| 125 – 135 ppm | Downfield of backbone nitrogens (105–125 ppm). | |
| ~98 – 100 Hz | Slightly larger than backbone amide couplings (~92 Hz). |
The Challenge: The
Experimental Design & Sample Preparation
The success of Trp assignment is determined before the sample enters the magnet. You must engineer the sample conditions to favor detection.
pH Control (The Critical Variable)
Base-catalyzed exchange is the dominant mechanism for indole proton loss at physiological pH.
-
Protocol: Adjust sample pH to 6.0 – 6.5 .
-
Mechanism: Lowering pH from 7.5 to 6.0 reduces the base-catalyzed exchange rate by a factor of ~30, significantly sharpening the resonances.
-
Caution: Ensure the protein remains stable and folded at this pH.
Temperature Optimization
-
Protocol: Acquire data at 298 K (25°C) or lower (e.g., 288 K).
-
Mechanism: Exchange rates decrease exponentially with temperature. If signals are missing at 298 K, lower the temperature to 288 K to "freeze out" the exchange.
Isotope Labeling
-
Requirement: Uniformly
-labeled protein ( ) is the minimum requirement. -
Advanced: For proteins >25 kDa, deuteration (
) is recommended to reduce dipolar relaxation and sharpen lines (TROSY effect).
Acquisition Protocol: Pulse Sequences[3][4][5]
The Experiment: HSQC
Use a sensitivity-enhanced, gradient-selected HSQC (or TROSY-HSQC for large proteins).
Key Parameter Adjustments:
-
Spectral Width (Indirect
): Ensure the window covers 100 – 135 ppm . Standard backbone setups often cut off at 128 ppm, aliasing or truncating Trp signals. -
Carrier Frequency: Center the
carrier at 118 ppm to cover both backbone and side chains, or set specifically to 129 ppm if focusing solely on indoles. -
INEPT Delay: The transfer delay is
.-
Backbone optimized:
ms ( Hz). -
Trp optimized:
ms ( Hz). -
Consensus: The standard 5.4 ms delay is acceptable (99% efficiency), but for weak signals, shortening to 5.0 ms yields a slight gain.
-
The Validation Experiment: -edited NOESY-HSQC
Assignment requires spatial connectivity. A 3D
Assignment Strategy & Logic
The assignment follows a "Walk-Through-Space" logic. We cannot use scalar couplings (TOCSY) efficiently across the indole nitrogen due to small couplings. We rely on NOE (Nuclear Overhauser Effect).
The Assignment Pathway[2][6]
-
Anchor: Start with the resolved
(HSQC peak). -
Step 1 (The Ring Link): In the NOESY, look for a strong cross-peak to the adjacent aromatic proton
. -
Step 2 (The Bridge):
is the bridge. It shows NOEs to the indole ring ( ) AND the aliphatic side chain ( ). -
Step 3 (Backbone Connection): Once
is identified, link it to the backbone amide ( ) or using standard backbone assignment data (HNCACB, CBCA(CO)NH).
Visualization of the Workflow
Figure 1: The "Walk-Through-Space" assignment workflow. The critical link is the NOE between the indole amine (Hε1) and the delta proton (Hδ1).
Self-Validating Systems (Quality Control)
A robust protocol includes checks to ensure data integrity.
| Checkpoint | Observation | Validation |
| 1. Peak Count | Count peaks in the 125-135 ppm ( | Must match the number of Trp residues in the sequence. Note: Solvent exposed Trp may be broadened out. |
| 2. Sign of Peak | In standard gradient HSQC, side chain | If using folded/aliased spectra, verify the sign relative to the carrier frequency. |
| 3. NOE Pattern | If the strong NOE is missing, the assignment is incorrect or the mixing time is too short. | |
| 4. Solvent Exchange | Record a second HSQC in | Indole signals disappear slower than backbone amides if buried, but faster if exposed. This assesses solvent accessibility. |
Troubleshooting Guide
Problem: No Trp side chain peaks observed.
-
Cause: Rapid solvent exchange (pH too high) or conformational exchange broadening.
-
Solution: Lower pH to 6.0. Lower temperature to 283 K.
Problem: More peaks than Trp residues.
-
Cause: Slow conformational exchange (multiple stable states) or impurities.
-
Solution: Run HSQC at higher temperature (e.g., 310 K) to see if peaks coalesce (exchange regime check).
Problem: Overlap with Histidine or Arginine side chains.
-
Differentiation:
-
Histidine (
): Far downfield nitrogen (~170-250 ppm). Usually not seen in standard HSQC unless specifically tuned. -
Arginine (
): Proton ~8.5 ppm (overlaps backbone), Nitrogen ~85 ppm (upfield). Usually aliased (negative peak) in standard HSQC.[1] -
Tryptophan (
): Proton ~10 ppm (distinct), Nitrogen ~129 ppm.
-
References
-
BioMagResBank (BMRB). Chemical Shift Statistics for Tryptophan. [Link]
-
Cavanagh, J., et al. Protein NMR Spectroscopy: Principles and Practice.[1] Academic Press.[1] (Standard Reference for Pulse Sequences). [Link]
-
Wüthrich, K. NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational logic for NOE assignment). [Link]
-
Kay, L.E., Keifer, P., Saarinen, T. Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. J. Am. Chem. Soc. 1992. (The standard HSQC protocol).[1] [Link]
Sources
Application Note & Protocol: Tracing Cellular Metabolism with L-Tryptophan (indole-¹⁵N) Supplementation
Authored by: Gemini, Senior Application Scientist
Abstract
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique for mass spectrometry-based quantitative proteomics. While canonical SILAC experiments often utilize labeled arginine and lysine, selective labeling with other essential amino acids like L-tryptophan provides a unique lens to investigate specific biological processes. This application note provides a comprehensive guide for the metabolic labeling of mammalian cells using L-tryptophan (indole-¹⁵N). We delve into the rationale behind experimental design, provide a detailed, validated protocol, and discuss downstream applications in proteomics and metabolomics, particularly relevant for drug development and disease research.
Introduction: The Rationale for Indole-¹⁵N Labeling
L-tryptophan is an essential amino acid with a unique indole side chain, making it the precursor for a host of biologically critical molecules. Beyond its role in protein synthesis, tryptophan is metabolized through two primary pathways: the kynurenine pathway, which consumes over 95% of free tryptophan, and the serotonin pathway, which leads to the synthesis of neurotransmitters and melatonin.[1][2] The intricate nature of these pathways has profound implications for immunology, neuroscience, and oncology, making them a key area of investigation in drug development.[3][4][5]
Using L-tryptophan specifically labeled with ¹⁵N on the indole nitrogen provides a precise tool to trace its fate. Unlike labeling the entire amino acid with multiple heavy isotopes, indole-¹⁵N labeling offers a distinct mass shift that can be tracked through protein incorporation and metabolic transformation with high fidelity. This specificity is invaluable for:
-
Quantitative Proteomics: Accurately quantifying changes in protein expression, synthesis, and turnover in response to stimuli.[6]
-
Metabolic Flux Analysis: Tracing the flow of the indole moiety through the kynurenine and serotonin pathways to assess enzymatic activity and metabolic reprogramming.[1][7]
-
Drug Target Validation: Elucidating the mechanism of action of drugs that target tryptophan metabolism enzymes like IDO1 or TDO2.[3]
This guide provides the foundational knowledge and a robust protocol to empower researchers to leverage L-tryptophan (indole-¹⁵N) labeling in their cell culture-based experiments.
Scientific Background: Tryptophan's Metabolic Crossroads
Tryptophan's journey in a cell is a branch point for major metabolic routes. Understanding these pathways is critical for designing and interpreting labeling experiments.
-
Protein Synthesis: L-tryptophan is incorporated into nascent polypeptide chains by ribosomes. The ¹⁵N label will be present in tryptophan residues of newly synthesized proteins.
-
Kynurenine Pathway: This is the principal catabolic route. The initial and rate-limiting step is the oxidation of tryptophan by either Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO2), opening the indole ring.[2] Tracing the ¹⁵N label into downstream metabolites like kynurenine and quinolinic acid allows for the direct measurement of pathway activity.
-
Serotonin Pathway: A smaller fraction of tryptophan is converted to 5-hydroxytryptophan (5-HTP) and then to the neurotransmitter serotonin. This pathway is particularly active in neuronal cells and certain cancer types.
The choice of L-tryptophan labeled specifically at the indole nitrogen ensures that the isotopic label is not readily scrambled or transferred to other amino acids through general nitrogen metabolism, providing a clean and specific tracer for tryptophan's fate.[6]
Experimental Design Considerations
Careful planning is paramount for a successful labeling experiment. The following factors must be considered.
Cell Line and Culture Medium
-
Choice of Medium: The cornerstone of the protocol is a custom-formulated cell culture medium that is devoid of natural L-tryptophan. This is typically achieved by starting with a tryptophan-free basal medium (e.g., DMEM, RPMI-1640) and supplementing it with dialyzed fetal bovine serum (dFBS) to remove small molecules, including residual amino acids.
-
Cell Line Selection: The cell line should be appropriate for the biological question. Consider the endogenous expression levels of key tryptophan-metabolizing enzymes (IDO1, TDO2, TPH1/2). Some cell lines may require adaptation to the custom medium over several passages.
Labeling Strategy and Duration
-
Concentration of ¹⁵N-Tryptophan: The concentration should be sufficient to support normal cell growth and proliferation. A good starting point is the concentration found in standard media formulations (e.g., ~16-20 mg/L for RPMI-1640). Titration may be necessary for optimal results.[8]
-
Duration: For proteomic analysis, labeling should proceed for a minimum of 5-6 cell doublings to ensure >95% incorporation of the labeled amino acid into the proteome. For metabolic flux studies, shorter time courses (minutes to hours) are often employed to capture dynamic changes.
Controls
-
"Light" Control: Culture cells in parallel in an identical medium supplemented with unlabeled ("light") L-tryptophan at the same concentration. This is the reference sample for quantitative comparisons.
-
Viability and Growth Rate: Monitor cell viability (e.g., using Trypan Blue) and proliferation rates to ensure the labeling medium does not induce cellular stress.
Tryptophan Stability
L-tryptophan can degrade in cell culture media, especially when exposed to light or elevated temperatures, leading to color changes (browning) and the formation of potentially toxic byproducts.[9][10][11] To mitigate this, prepare fresh media, store it protected from light, and consider adding a cell-compatible antioxidant like α-ketoglutaric acid.[11]
Detailed Protocol for ¹⁵N-Tryptophan Labeling
This protocol is optimized for adherent mammalian cells (e.g., HEK293, A549) for downstream proteomic and metabolomic analysis.
Materials and Reagents
-
L-Tryptophan (indole-¹⁵N) (e.g., Cambridge Isotope Laboratories, Inc.)
-
L-Tryptophan, unlabeled (for "light" control medium)
-
Tryptophan-free basal medium (e.g., Thermo Fisher Scientific, custom order)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers, ice-cold
-
Conical tubes (15 mL and 50 mL)
-
Liquid nitrogen
Workflow Overview
Step-by-Step Methodology
Step 1: Preparation of Labeling Media
-
Begin with 1 L of tryptophan-free basal medium.
-
Supplement with 10% (100 mL) dFBS and 1% (10 mL) Penicillin-Streptomycin.
-
Divide the medium into two sterile 500 mL bottles.
-
"Heavy" Medium: To one bottle, add L-tryptophan (indole-¹⁵N) to the desired final concentration (e.g., 16 mg/L). Ensure it is fully dissolved.
-
"Light" Medium: To the second bottle, add unlabeled L-tryptophan to the same final concentration.
-
Sterile-filter both media through a 0.22 µm filter. Store at 4°C, protected from light.
Step 2: Cell Culture and Labeling
-
Culture cells in standard (tryptophan-containing) medium until they reach ~80% confluence.
-
Passage the cells and seed them into new culture vessels containing either the "Heavy" or "Light" labeling medium.
-
Culture the cells for at least 5-6 doublings to allow for near-complete incorporation of the labeled amino acid. Replace the medium every 2-3 days as required.
-
Visually inspect cultures daily for signs of stress and monitor confluence.
Step 3: Cell Harvesting This step must be performed quickly and on ice to halt metabolic activity.
-
Aspirate the culture medium.
-
Place the culture dish on ice and wash the cell monolayer twice with ice-cold PBS.
-
For Proteomics: Add an appropriate volume of lysis buffer, scrape the cells, and collect the lysate. Proceed to protein quantification and preparation for mass spectrometry.
-
For Metabolomics: Add 1 mL of ice-cold 80% methanol to the dish. Scrape the cells and collect the cell/methanol suspension.
-
Immediately snap-freeze the collected cell pellets or lysates in liquid nitrogen.[1] Store at -80°C until further processing.
Sample Preparation for LC-MS/MS Analysis
-
Proteins: The "Heavy" and "Light" cell lysates can be mixed 1:1 based on protein concentration. The combined sample is then processed through a standard proteomics workflow, including reduction, alkylation, and tryptic digestion, followed by desalting before LC-MS/MS analysis.[12]
-
Metabolites: Cell extracts are typically clarified by centrifugation. The supernatant containing the metabolites can be analyzed directly or after derivatization, depending on the analytical method.[13][14]
Data Analysis & Interpretation
Mass spectrometry data will show peptide pairs (or metabolite pairs) that are chemically identical but differ in mass due to the ¹⁵N label.
-
The mass difference for each incorporated indole-¹⁵N-tryptophan will be +1.003 Da.
-
Specialized software (e.g., MaxQuant, Proteome Discoverer) can automatically detect these pairs, calculate the heavy/light signal intensity ratio, and provide relative quantification of proteins between the two conditions.
-
For metabolomics, the ratio of ¹⁵N-labeled to unlabeled metabolites provides a direct readout of metabolic flux through the respective pathways.
| Compound | Mass Shift per Labeled Moiety | Expected Mass Difference |
| L-Tryptophan (indole-¹⁵N) | ¹⁵N vs ¹⁴N | +1.003 Da |
| Peptide with one Trp residue | ¹⁵N vs ¹⁴N | +1.003 Da |
| Peptide with two Trp residues | ¹⁵N vs ¹⁴N | +2.006 Da |
| Kynurenine (¹⁵N-labeled) | ¹⁵N vs ¹⁴N | +1.003 Da |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (<95%) | Insufficient incubation time. | Increase labeling duration to ensure at least 5-6 cell doublings. |
| Contamination with unlabeled tryptophan from non-dialyzed serum. | Ensure the use of high-quality dialyzed FBS. | |
| Poor Cell Growth or Viability | Toxicity from tryptophan degradation products.[9][11] | Prepare fresh media, protect from light, and consider adding an antioxidant. |
| Cell line is sensitive to the custom medium. | Adapt cells gradually over several passages to the tryptophan-free formulation. | |
| High Background Signal | Incomplete removal of media during harvesting. | Perform at least two washes with ice-cold PBS before cell lysis or quenching. |
| Cross-reactivity of secondary antibodies (if performing validation by Western Blot/ICC).[15] | Use a secondary antibody raised against a different species than the primary. Run a secondary-only control. |
References
-
Filiou, M. D., et al. (2017). Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. Available at: [Link]
-
Arsova, B., et al. (2015). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Available at: [Link]
-
Mediomics. (n.d.). L-Tryptophan Assay Kit Protocol. Available at: [Link]
-
Baldi, J. P., et al. (1988). Stable Isotope Labeling, in Vivo, of d- and l-Tryptophan Pools in Lemna gibba and the Low Incorporation of Label into Indole-3-Acetic Acid. Plant Physiology. Available at: [Link]
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Li, P., et al. (2021). Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells. Animals. Available at: [Link]
-
Sobolev, A. P., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Foods. Available at: [Link]
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Takamori, S., et al. (2011). Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. Available at: [Link]
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Carlsson, F., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Molecules. Available at: [Link]
-
Hohl, L., et al. (2023). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Processes. Available at: [Link]
-
JoVE. (2022). A New Approach for the Comparative Analysis of Multiprotein Complexes Based on ¹⁵N Metabolic Labeling and Quantitative Mass Spectrometry. YouTube. Available at: [Link]
-
Harding, J. L., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Biotechnology and Bioengineering. Available at: [Link]
-
Carlsson, F., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. Available at: [Link]
-
Nagatomo, T., et al. (2024). The tryptophan metabolic pathway of the microbiome and host cells in health and disease. International Immunology. Available at: [Link]
-
Harding, J. L., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. ResearchGate. Available at: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Sorgdrager, F. J. H., et al. (2022). Decoding the Complex Crossroad of Tryptophan Metabolic Pathways. Metabolites. Available at: [Link]
-
CK Isotopes. (n.d.). Expression Optimization Using BioExpress® 2000 Media. CK Isotopes. Available at: [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. Available at: [Link]
-
Harding, J. L., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed. Available at: [Link]
-
Speciale, C., et al. (1995). Stable isotope-labeled tryptophan as a precursor for studying the disposition of quinolinic acid in rabbits. Biochemical Pharmacology. Available at: [Link]
-
Bio-Techne. (n.d.). Immunocytochemistry Troubleshooting. Bio-Techne. Available at: [Link]
-
Nagatomo, T., et al. (2024). The tryptophan metabolic pathway of the microbiome and host cells in health and disease. PubMed. Available at: [Link]
-
Jang, M., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific ¹³C & ¹⁵N analysis of Amino Acids by GC-C-IRMS. UC Davis. Available at: [Link]
-
Conceptual Medicine. (2026). Metabolism of Tryptophan | Pathways & Products | MBBS 1st Year Biochemistry. YouTube. Available at: [Link]
-
Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Silantes. Available at: [Link]
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Probing the Heart of Proteins: A Guide to Detecting Core Hydrogen Bonds Using Indole-¹⁵N NMR Spectroscopy
Intended Audience: Researchers, scientists, and drug development professionals in the fields of structural biology, biochemistry, and pharmacology.
Abstract: Hydrogen bonds are fundamental to protein structure, stability, and function. Their precise characterization within the hydrophobic core is crucial for understanding protein folding, enzyme catalysis, and ligand binding. This comprehensive guide details the application of indole-¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and sensitive technique for the site-specific detection and analysis of hydrogen bonds involving tryptophan residues buried within the protein core. We provide a thorough explanation of the underlying principles, detailed protocols for protein preparation and NMR data acquisition, and a step-by-step guide to data analysis and interpretation.
The Significance of Hydrogen Bonds in Protein Cores
Hydrogen bonds (H-bonds) are non-covalent interactions that play a pivotal role in dictating the three-dimensional structure of proteins. While often associated with the protein surface and interactions with the solvent, H-bonds within the hydrophobic core are of particular importance for several reasons:
-
Structural Stability: Buried hydrogen bonds provide significant enthalpic contributions to the overall stability of the folded protein, acting as molecular glue that holds secondary and tertiary structures together.
-
Specificity of Folding: The formation of a specific network of internal hydrogen bonds is a key determinant of the unique, native conformation of a protein.
-
Enzymatic Catalysis: The geometry and dynamics of hydrogen bonds within active sites are often critical for substrate binding and the catalytic mechanism.
-
Allosteric Regulation: Changes in hydrogen bonding networks can transmit conformational changes across the protein, enabling allosteric regulation of function.
The hydrophobic environment of the protein core strengthens hydrogen bonds by reducing dielectric screening. Consequently, their accurate detection provides invaluable insights into the energetic landscape of protein stability and function.
Why Indole-¹⁵N NMR? A Window into the Core
Tryptophan residues, with their indole side chains, are excellent intrinsic probes for the protein core. The indole Nε-H group can act as a hydrogen bond donor. By specifically labeling tryptophan residues with the NMR-active isotope ¹⁵N, we can selectively observe these sites within a complex protein spectrum.
The principle behind this technique lies in the sensitivity of the ¹⁵N chemical shift to its local electronic environment. When the indole Nε-H group participates in a hydrogen bond, the electron density around the ¹⁵N nucleus is reduced. This "deshielding" effect results in a downfield shift (an increase in the parts-per-million or ppm value) of the ¹⁵N resonance in the NMR spectrum.[1] The magnitude of this chemical shift perturbation (CSP) is correlated with the strength and geometry of the hydrogen bond.
The two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of this methodology.[2] It generates a spectrum with peaks corresponding to each ¹H nucleus directly bonded to a ¹⁵N nucleus, providing a unique "fingerprint" of the protein's amide and indole groups.[2][3]
Experimental Workflow: From Gene to Spectrum
The successful detection of hydrogen bonds using indole-¹⁵N NMR requires careful planning and execution of several key steps, from protein expression and labeling to the acquisition and processing of NMR data.
Figure 1: A schematic overview of the experimental workflow for detecting protein core hydrogen bonds using indole-¹⁵N NMR.
Protocol: ¹⁵N Labeling of Proteins in E. coli
Uniform ¹⁵N labeling is the most straightforward and cost-effective method for these studies.[3] This protocol outlines the expression of a ¹⁵N-labeled protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.
-
Minimal medium (e.g., M9 medium).
-
¹⁵NH₄Cl (the sole nitrogen source).
-
Glucose (or other carbon source).
-
Trace elements solution.
-
Appropriate antibiotic.
-
IPTG (or other inducing agent).
Procedure:
-
Starter Culture: Inoculate 5-10 mL of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Adaptation Culture: The next day, inoculate 50-100 mL of minimal medium containing ¹⁵NH₄Cl and the antibiotic with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.
-
Main Culture: Inoculate 1 L of minimal medium containing ¹⁵NH₄Cl and the antibiotic with the adaptation culture. Grow at the optimal temperature for your protein expression with vigorous shaking.[4][5]
-
Induction: When the OD₆₀₀ of the main culture reaches 0.6-1.0, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[4]
-
Expression: Continue to incubate the culture for the desired period (typically 3-16 hours) at the optimal expression temperature.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.[4]
Protocol: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Materials:
-
Purified, ¹⁵N-labeled protein.
-
NMR buffer (e.g., 20-50 mM phosphate buffer, pH 6.0-7.0).
-
Deuterium oxide (D₂O).
-
NMR tubes.
Procedure:
-
Purification: Purify the ¹⁵N-labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Buffer Exchange: Exchange the protein into the final NMR buffer. This is typically done using dialysis, desalting columns, or repeated concentration and dilution with a centrifugal concentrator.
-
Concentration: Concentrate the protein to a final concentration of 0.1-1.0 mM.[5][6] Higher concentrations generally yield better signal-to-noise in a shorter time.[6]
-
Final Sample Preparation: Add D₂O to the protein solution to a final concentration of 5-10% (v/v). The D₂O is used for the spectrometer's lock system to maintain field stability.[5]
-
Transfer to NMR Tube: Transfer the final sample (typically 500-600 µL) to a clean, high-quality NMR tube.[5]
Protocol: ¹H-¹⁵N HSQC Data Acquisition
The ¹H-¹⁵N HSQC experiment is a 2D NMR experiment that correlates the chemical shifts of protons with their directly attached ¹⁵N nuclei.
Spectrometer Setup:
-
A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to achieve good homogeneity.
Key Experimental Parameters:
-
Pulse Sequence: A sensitivity-enhanced gradient HSQC with water flip-back is commonly used (e.g., hsqcetfpgpsi on Bruker spectrometers).[7]
-
Temperature: Typically 298 K (25°C), but should be optimized for protein stability.
-
¹H Carrier Frequency (O1p): Set to the water resonance frequency (~4.7 ppm).
-
¹⁵N Carrier Frequency (O2p): Centered in the amide region (~118-120 ppm). The indole Nε-H region is typically downfield of the main amide region.
-
Spectral Widths:
-
¹H dimension (SW1): ~12-16 ppm.
-
¹⁵N dimension (SW2): ~30-40 ppm to encompass both amide and indole resonances.
-
-
Number of Scans (NS): 8-16 per increment, depending on the sample concentration.
-
Number of Increments (t1 dimension): 128-256 complex points.
Data Analysis and Interpretation
The analysis of the ¹H-¹⁵N HSQC spectrum involves identifying the indole Nε-H peaks and comparing their ¹⁵N chemical shifts to reference values to infer the presence of hydrogen bonds.
Peak Identification and Assignment
The ¹H-¹⁵N HSQC spectrum of a protein will show a large number of peaks, primarily from the backbone amides. The indole Nε-H peaks of tryptophan residues are typically found in a distinct region of the spectrum, with ¹H chemical shifts between 9.5 and 10.5 ppm and ¹⁵N chemical shifts between 125 and 135 ppm. If the assignments are not known, site-directed mutagenesis or more complex 3D NMR experiments may be required to assign the specific tryptophan resonances.
Chemical Shift Perturbation (CSP) Analysis
The key to identifying hydrogen-bonded indole groups is to compare their ¹⁵N chemical shifts to a reference state that represents a non-hydrogen-bonded indole. This can be a short, unstructured peptide (e.g., Gly-Trp-Gly) or the denatured state of the protein.
A significant downfield shift in the ¹⁵N chemical shift of a tryptophan indole Nε-H group in the folded protein compared to the reference state is strong evidence for its participation in a hydrogen bond.
| Environment | Typical ¹⁵N Chemical Shift (ppm) | Interpretation |
| Solvent-Exposed, Non-H-bonded | 125 - 128 | The indole Nε-H is freely accessible to the solvent and not engaged in a stable hydrogen bond. |
| Buried, Non-H-bonded | 127 - 129 | The indole is in a hydrophobic environment but its Nε-H is not forming a hydrogen bond. |
| Buried, Hydrogen-bonded | 129 - 135+ | The indole Nε-H is acting as a donor in a hydrogen bond within the protein core. The more downfield the shift, the stronger the H-bond. |
Table 1: Typical indole ¹⁵N chemical shift ranges and their structural interpretation.
The magnitude of the chemical shift perturbation (Δδ) can be calculated using the following equation, which combines the changes in both the ¹H and ¹⁵N chemical shifts:[8]
Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]
Where:
-
Δδ_H is the change in the ¹H chemical shift.
-
Δδ_N is the change in the ¹⁵N chemical shift.
-
α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
A plot of Δδ versus residue number can provide a clear visual representation of the tryptophan residues that are most affected by their local environment, highlighting those involved in hydrogen bonding.
Figure 2: The logical flow of chemical shift perturbation (CSP) analysis for identifying hydrogen-bonded tryptophan residues.
Advanced Applications and Considerations
-
Quantitative Analysis: While CSP provides qualitative evidence, other NMR techniques such as measuring scalar couplings across the hydrogen bond (³hJNC') can provide more quantitative information about hydrogen bond geometry.[9]
-
Dynamics: The line widths of the indole Nε-H peaks in the ¹H-¹⁵N HSQC spectrum can provide insights into the dynamics of the hydrogen bond on the microsecond to millisecond timescale.[10]
-
Drug Discovery: This technique is highly valuable in drug discovery for identifying and characterizing the binding of ligands that disrupt or form hydrogen bonds within the protein core.[8][11]
Conclusion
Indole-¹⁵N NMR spectroscopy is a robust and sensitive method for the site-specific detection of hydrogen bonds in the hydrophobic core of proteins. By providing a direct readout of the local electronic environment of tryptophan residues, this technique offers invaluable insights into protein structure, stability, and function. The protocols and analysis methods outlined in this guide provide a comprehensive framework for researchers to successfully apply this powerful tool in their own investigations.
References
-
Higman, V. A. (2012, October 24). 1H-15N HSQC. Protein NMR. Retrieved from [Link]
-
NAN Protocol Repository. (2024, December 19). HSQC_15N. Protocols.io. Retrieved from [Link]
-
EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. Retrieved from [Link]
-
Ccpn Forum. (2019, November 22). v3 1H-15N CSP Chemical Shift Perturbation - Analysis Version 3. Retrieved from [Link]
-
Unknown. Expressing 15N labeled protein. University of Kent. Retrieved from [Link]
-
White Rose Research Online. (2022, December 12). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2022, December 12). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Retrieved from [Link]
-
Higman, V. A. (2012, October 31). 15N. Protein NMR. Retrieved from [Link]
-
PMC - NIH. (2020, March 17). MAS NMR detection of hydrogen bonds for protein secondary structure characterization. Retrieved from [Link]
-
YouTube. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)?. ChemComplete. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift perturbation analysis of a small molecule binding to ¹⁵N labeled N-terminal domain of hMDM4. Retrieved from [Link]
-
Magnetic Resonance Discussions. (2021, April 9). Insights into Protein Dynamics from 15N-1H HSQC. Retrieved from [Link]
-
PMC - NIH. (2014, July 25). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Retrieved from [Link]
-
Florida State University. (n.d.). Characterization of peptide O⋯HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2020, August 6). (PDF) MAS NMR detection of hydrogen bonds for protein secondary structure characterization. Retrieved from [Link]
-
Peaksel. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Monitoring 15N Chemical Shifts During Protein Folding by Pressure-Jump NMR. Retrieved from [Link]
-
University of Nebraska–Lincoln | Powers Group. (n.d.). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. Retrieved from [Link]
-
Nature Protocols. (n.d.). Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Retrieved from [Link]
-
Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Retrieved from [Link]
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- 11. bionmr.unl.edu [bionmr.unl.edu]
Solid-state NMR of membrane proteins using specific indole-15N labeling
Application Note & Protocol: Solid-State NMR of Membrane Proteins Using Specific Indole-
Part 1: Application Note
Title: Precision Probing of Membrane Anchors: Specific Indole- N Tryptophan Labeling
Abstract
Membrane proteins rely heavily on interfacial residues to stabilize their topology within the lipid bilayer. Tryptophan (Trp), with its amphipathic indole side chain, acts as a critical "anchor," positioning itself at the lipid-water interface. Standard uniform
Introduction: The Tryptophan Anchor Hypothesis
In integral membrane proteins, Tryptophan residues are non-randomly distributed. They cluster at the membrane interface, a phenomenon known as the "aromatic girdle." The indole ring's ability to form hydrogen bonds (via the N-H group) with lipid headgroups while simultaneously interacting with the hydrophobic core makes it a primary determinant of protein tilt and orientation.
Why Specific Indole-
-
Spectral Simplification: Removes the background signal from the ~100+ backbone amides, leaving only the sparse Trp side chains (typically 2-5% of residues).
-
Direct Vector Analysis: The Indole N-H bond vector is a rigid probe. Its orientation relative to the magnetic field (in oriented samples) or its chemical shift anisotropy (in MAS) directly reports on the protein's tilt angle within the bilayer.[1]
-
Hydrogen Bonding Sensitivity: The
N chemical shift is highly sensitive to hydrogen bonding partners (e.g., water vs. lipid phosphates), acting as an interfacial hydration sensor.
Part 2: Scientific Logic & Biosynthetic Pathway
The success of this protocol relies on the enzymatic specificity of Tryptophan Synthase (TrpS) . This enzyme catalyzes the final step of Trp biosynthesis: the condensation of Indole and Serine.[2][3]
-
Nitrogen Source 1 (Side Chain): Derived entirely from the Indole precursor.
-
Nitrogen Source 2 (Backbone): Derived entirely from Serine .[3]
By feeding a Trp-auxotrophic bacterial strain with
Figure 1: Biosynthetic Logic for Specific Indole-
Part 3: Detailed Experimental Protocol
Phase 1: Expression & Labeling
Requirement: Use an E. coli strain auxotrophic for Tryptophan (e.g., strain CT19 or DL39 ) to prevent endogenous production of unlabeled Trp.
Reagents:
-
M9 Minimal Media salts (sterile).
- N-Indole (98%+ enrichment).
-
Unlabeled L-Serine.
-
Glucose (carbon source).
-
Antibiotics (as per plasmid).
Step-by-Step:
-
Pre-Culture: Inoculate a single colony of the auxotrophic strain containing your expression plasmid into 10 mL LB medium (supplemented with trace Trp to allow initial growth). Grow overnight at 37°C.
-
Wash: Centrifuge cells (3000 x g, 10 min) and wash the pellet 2x with M9 salts (no carbon/nitrogen) to remove residual rich media.
-
Adaptation Phase: Resuspend cells in 50 mL M9 minimal media containing glucose (0.4%) and standard unlabeled amino acids except Trp. Add a limiting amount of unlabeled Trp (10 mg/L) to support growth to induction density.
-
Induction & Labeling:
-
Grow cells to OD
~ 0.6 - 0.8. -
The Shift: Add
N-Indole (dissolved in ethanol) to a final concentration of 50–60 mg/L . -
Simultaneously add unlabeled L-Serine (200 mg/L) to drive the reaction forward.
-
Induce expression (e.g., 1 mM IPTG).
-
Incubate for protein production (typically 4-12 hours at reduced temperature, e.g., 25°C, to minimize inclusion bodies).
-
Phase 2: Purification & Reconstitution
Membrane proteins require a lipid environment to maintain native structure.
-
Purification: Purify the protein using standard affinity chromatography (e.g., Ni-NTA) in the presence of detergents (e.g., DDM or OG). Crucial: Ensure all buffers are Trp-free.
-
Reconstitution (The "Liposome" Method):
-
Mix purified protein with solubilized lipids (e.g., DMPC or POPC) at a molar Lipid-to-Protein Ratio (LPR) of 50:1 to 100:1 .
-
Remove detergent slowly using Bio-Beads SM-2 or dialysis.
-
Harvest proteoliposomes by ultracentrifugation (100,000 x g).
-
Phase 3: Solid-State NMR Spectroscopy
Setup:
-
Instrument: 600 MHz to 900 MHz NMR spectrometer.
-
Probe: 3.2 mm or 4 mm MAS probe (H/C/N).
-
Temperature: Maintain sample at 270K–290K (lipid phase dependent).
Pulse Sequence Strategy: Since the protons on the indole nitrogen are exchangeable, water suppression and temperature control are vital.
| Experiment | Purpose | Key Parameter |
| 1D spectrum to verify labeling efficiency and resolution. | Contact time: 1–2 ms. | |
| 2D | Correlation of Indole NH to nearby protons (water/lipid). | Mixing time: 0.1–5 ms. |
| REDOR | Measure distance between Indole- | Rotor synch. echo delays. |
| Determine the tilt angle of the indole ring (requires static or slow MAS). | Span: ~100-160 ppm. |
Experimental Workflow Diagram:
Figure 2: Experimental Workflow from Expression to Data Acquisition.
Part 4: Data Analysis & Interpretation
-
Chemical Shift Referencing: Indole
N typically resonates around 125–130 ppm .-
Shift > 130 ppm: Indicates strong hydrogen bonding (often to solvent/phosphates).
-
Shift < 125 ppm: Indicates a shielded, hydrophobic environment.
-
-
Dynamics (Order Parameter
):-
Extract the CSA span from sideband patterns (slow MAS) or relaxation data.
- : Rigid anchor (buried or tightly bound).
- : Mobile side chain (exposed to bulk water).
-
Part 5: Troubleshooting (Trustworthiness)
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Inefficient transport of Indole or TrpS saturation. | Add Indole in 2-3 aliquots during induction. Ensure high aeration. |
| Backbone Signals Visible | Scrambling via transamination (rare for Indole) or contamination. | Use a stricter auxotroph (e.g., |
| Broad Lines | Sample heterogeneity or intermediate exchange. | Vary temperature by ±10K. Check lipid phase transition ( |
References
-
Opella, S. J., & Marassi, F. M. (2004). Structure determination of membrane proteins by NMR spectroscopy. Chemical Reviews, 104(8), 3587–3606. Link
-
Hong, M. (1999). Solid-state NMR structure determination of the gramicidin channel in lipid bilayers. Structure, 7(4), 431-440. (Demonstrates specific labeling utility). Link
-
Ross, J. B. A., et al. (1997). Biosynthetic incorporation of tryptophan analogs in proteins.[4] Methods in Molecular Biology. (Foundational protocol for Indole precursors).
-
Eddy, M. T., et al. (2015). Allosteric coupling of drug binding and intracellular signaling in the A2A adenosine receptor. Cell, 172(1), 68-80. (Example of specific labeling in GPCRs). Link
-
Kusushima, M., et al. (2023). Synthesis and NMR spectra of [15N]indole.[5] ResearchGate.[5] (Verification of chemical shifts). Link
Sources
Quantifying a Key to Cellular Health: A Detailed Application Note and Protocol for Flux Analysis of the Tryptophan-to-NAD+ Pathway Using ¹⁵N Tracers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing metabolic flux analysis of the de novo nicotinamide adenine dinucleotide (NAD+) synthesis pathway from tryptophan using stable isotope-labeled ¹⁵N tracers. This application note delves into the theoretical underpinnings, provides detailed, field-tested protocols, and offers insights into data analysis and interpretation, empowering you to confidently implement this powerful technique in your laboratory.
The Critical Importance of NAD+ and the Tryptophan Connection
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. It serves as a critical cofactor for redox reactions and is a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair, inflammation, and cellular aging.[1] A decline in NAD+ levels has been linked to age-related diseases and metabolic dysfunction.[2]
Cells synthesize NAD+ through several pathways, including the de novo synthesis pathway which begins with the essential amino acid tryptophan.[2][3][4] This multi-step enzymatic cascade, also known as the kynurenine pathway, converts tryptophan into a range of bioactive metabolites, ultimately leading to the production of NAD+.[2][3] Understanding the flux, or the rate of metabolite flow, through this pathway is crucial for elucidating the mechanisms of diseases and for the development of novel therapeutics that target NAD+ metabolism.[5][6]
Metabolic flux analysis (MFA) using stable isotope tracers offers a dynamic view of this pathway, moving beyond static measurements of metabolite concentrations.[7] By introducing a "heavy" labeled precursor, such as ¹⁵N-tryptophan, we can trace the incorporation of the isotope into downstream metabolites and calculate the rate of their production.
The Scientific Foundation: Why ¹⁵N-Tryptophan Tracing?
The choice of tracer is paramount for a successful flux analysis experiment. Tryptophan contains two nitrogen atoms: one in the indole ring and one in the alpha-amino group. During the kynurenine pathway, the indole ring is opened, and the indole nitrogen is incorporated into the nicotinamide ring of NAD+. Therefore, to specifically trace the de novo synthesis of NAD+ from tryptophan, [indole-¹⁵N]-L-tryptophan is the ideal tracer. Using a uniformly labeled tryptophan would introduce confounding variables from the alpha-amino nitrogen, which is primarily involved in transamination reactions.
This application note will focus on the use of [indole-¹⁵N]-L-tryptophan and its subsequent detection in key downstream metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Path: Tryptophan to NAD+
The following diagram illustrates the key steps of the tryptophan-to-NAD+ pathway and the incorporation of the ¹⁵N label from [indole-¹⁵N]-L-tryptophan.
Figure 2: A summary of the experimental workflow for ¹⁵N-tryptophan flux analysis.
Protocol: Cell Culture and Isotope Labeling
Causality Behind the Choices: The goal of this phase is to achieve a steady-state labeling of the intracellular tryptophan pool with the ¹⁵N isotope. The duration of labeling is critical; it must be long enough to allow for significant incorporation into the NAD+ pool but short enough to avoid complete isotopic equilibrium, which would obscure flux dynamics. A time-course experiment is highly recommended to determine the optimal labeling duration for your specific cell type.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Tryptophan-free medium
-
[indole-¹⁵N]-L-tryptophan (≥98% isotopic purity)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing tryptophan-free medium with dFBS and [indole-¹⁵N]-L-tryptophan to the desired final concentration (typically the same as the physiological concentration in standard medium, e.g., 20 mg/L).
-
Media Exchange and Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Protocol: Sample Preparation for Mass Spectrometry
Causality Behind the Choices: Rapidly quenching metabolic activity is crucial to prevent the degradation of labile metabolites like NAD+. The use of a cold organic solvent mixture effectively stops enzymatic reactions and simultaneously extracts the metabolites of interest.
Materials:
-
Cold (-80°C) extraction solvent: 80:20 methanol:water or a 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid. [8][9]* Cell scraper
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator
Procedure:
-
Quenching and Harvesting:
-
Place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Add the cold extraction solvent to each well (e.g., 1 mL for a 6-well plate).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed at 4°C for 15 minutes to pellet cellular debris.
-
-
Sample Finalization:
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the extracts completely using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
-
Protocol: LC-MS/MS Analysis
Causality Behind the Choices: Liquid chromatography is used to separate the metabolites of interest before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides the specificity and sensitivity needed to detect and quantify the low-abundance, ¹⁵N-labeled metabolites. Multiple Reaction Monitoring (MRM) is a highly specific MS/MS technique where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (Example using HILIC):
-
Column: A HILIC column is well-suited for the separation of polar metabolites like NAD+ and its precursors.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40°C
MS/MS Parameters (MRM): The following table provides the calculated m/z values for the precursor and product ions of the unlabeled and ¹⁵N-labeled metabolites. These should be optimized on your specific instrument.
| Metabolite | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | Unlabeled (M+0) | 205.1 | 188.1 |
| ¹⁵N-labeled (M+1) | 206.1 | 189.1 | |
| Kynurenine | Unlabeled (M+0) | 209.1 | 192.1 |
| ¹⁵N-labeled (M+1) | 210.1 | 193.1 | |
| Quinolinic Acid | Unlabeled (M+0) | 168.0 | 124.0 |
| ¹⁵N-labeled (M+1) | 169.0 | 125.0 | |
| NAD+ | Unlabeled (M+0) | 664.1 | 428.1 |
| ¹⁵N-labeled (M+1) | 665.1 | 429.1 |
Sample Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in MRM mode using the transitions defined above.
Making Sense of the Data: Analysis and Interpretation
The raw data from the LC-MS/MS analysis will consist of peak areas for the unlabeled (M+0) and ¹⁵N-labeled (M+1) forms of each metabolite at each time point.
Data Processing and Isotopic Enrichment Calculation
-
Peak Integration: Integrate the peak areas for each MRM transition in your chromatography data software.
-
Calculate Fractional Enrichment: For each metabolite at each time point, calculate the fractional enrichment (FE) of the ¹⁵N label using the following formula:
FE = (Peak Area of M+1) / (Peak Area of M+0 + Peak Area of M+1)
-
Correct for Natural Isotope Abundance: Correct the fractional enrichment for the natural abundance of heavy isotopes. This can be done using established algorithms or software packages.
A Glimpse into the Results: Hypothetical Data
The following table presents a hypothetical dataset to illustrate the expected results.
| Time (hours) | Tryptophan FE | Kynurenine FE | Quinolinic Acid FE | NAD+ FE |
| 0 | 0.005 | 0.005 | 0.005 | 0.005 |
| 2 | 0.95 | 0.65 | 0.30 | 0.05 |
| 4 | 0.96 | 0.85 | 0.55 | 0.12 |
| 8 | 0.97 | 0.92 | 0.78 | 0.25 |
| 12 | 0.97 | 0.95 | 0.88 | 0.38 |
| 24 | 0.98 | 0.97 | 0.95 | 0.60 |
Calculating Metabolic Flux
The rate of ¹⁵N incorporation into the NAD+ pool reflects the de novo synthesis flux. A simplified approach to estimate the flux is to determine the initial rate of NAD+ labeling.
Simplified Flux Calculation:
-
Plot the fractional enrichment of NAD+ against time.
-
Determine the initial slope of the curve (the linear portion). This slope represents the rate of NAD+ synthesis from tryptophan.
-
The flux (in units of concentration per time) can then be calculated by multiplying this rate by the total pool size of NAD+ (which can be determined using a standard curve of unlabeled NAD+).
Advanced Flux Modeling:
For a more comprehensive analysis, mathematical modeling is employed. Software packages such as INCA, OpenMebius, and FreeFlux can be used to fit the isotopic labeling data to a metabolic network model of the tryptophan-to-NAD+ pathway. [10][11][12]These tools can account for complex factors such as metabolic branching and provide more accurate flux estimations.
The general principle involves creating a model of the pathway and then using an algorithm to find the set of flux values that best explains the experimentally measured isotopic enrichment data. [1][10][13][14]
Figure 3: The data analysis pipeline for calculating metabolic flux from ¹⁵N labeling data.
Ensuring Success: Troubleshooting and Best Practices
-
Low Label Incorporation:
-
Cause: Insufficient labeling time, low tracer concentration, or slow metabolic activity of the cells.
-
Solution: Perform a time-course experiment to optimize the labeling duration. Ensure the tracer concentration is appropriate and that the cells are metabolically active.
-
-
Metabolite Degradation:
-
Cause: Inefficient quenching of metabolism or improper sample handling.
-
Solution: Ensure rapid quenching on dry ice and keep samples cold throughout the extraction process.
-
-
Poor Chromatographic Resolution:
-
Cause: Suboptimal LC method.
-
Solution: Optimize the LC gradient, mobile phases, and column type to achieve good separation of the metabolites.
-
-
Inaccurate Quantification:
-
Cause: Matrix effects, improper peak integration, or failure to correct for natural isotope abundance.
-
Solution: Use stable isotope-labeled internal standards for each metabolite to correct for matrix effects. Carefully review peak integration and use appropriate software for natural abundance correction.
-
Conclusion: Unlocking a Deeper Understanding of NAD+ Metabolism
Metabolic flux analysis using ¹⁵N-tryptophan tracers is a powerful technique for quantifying the de novo synthesis of NAD+. By providing a dynamic view of this critical pathway, this method can offer profound insights into the metabolic alterations that underlie various diseases and can aid in the development of targeted therapies. The protocols and guidelines presented in this application note provide a robust framework for implementing this technique and advancing our understanding of NAD+ metabolism.
References
- Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Wittmann, C. (2015). A roadmap for interpreting and publishing metabolomics data.
- Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1-13.
- Liu, L., Su, X., Quinn, W. J., 3rd, Hui, S., Krukenberg, K., Frederick, D. W., ... & Rabinowitz, J. D. (2018). Quantitative analysis of NAD synthesis-breakdown fluxes. Cell metabolism, 27(5), 1067-1080.
- Lu, W., & Rabinowitz, J. D. (2016). Metabolite extraction and quantitation by liquid chromatography-tandem mass spectrometry. In Metabolomics (pp. 3-15). Humana Press, New York, NY.
- Moco, S., Capanoglu, E., & Vervoort, J. (2012). Quantitative metabolomics for food and nutrition research. Trends in Food Science & Technology, 27(1), 1-10.
- Schwarcz, R., & Stone, T. W. (2017). The kynurenine pathway and the brain: challenges, controversies and promises. Neuropharmacology, 112, 237-247.
- Trammell, S. A., & Brenner, C. (2013). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of the NAD+ metabolome. Analytical biochemistry, 437(1), 71-79.
- Verdin, E. (2015).
- Ying, W. (2008). NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences. Antioxidants & redox signaling, 10(2), 179-206.
- Zhang, Y., & Li, F. (2020). Tryptophan metabolism in health and disease. Journal of biomedical science, 27(1), 1-13.
- Agilent Technologies. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes in LPS-Stimulated Macrophages.
- Kajihata, S., et al. (2014). OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis.
- Liu, L., et al. (2022). Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice. STAR protocols, 3(1), 101072.
- Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & redox signaling, 28(3), 167–179.
- Mouchiroud, L., et al. (2014). The NAD+/Sirtuin Pathway Modulates Longevity through Activation of Mitochondrial UPR and FOXO Signaling. Cell, 154(2), 430-441.
- Park, S. K., & Yates, J. R., 3rd. (2010). 15N Stable Isotope Labeling Data Analysis.
- Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1-13.
- Weitzel, M., Nöh, K., & Wiechert, W. (2007). INCA: a software framework for isotopically non-stationary metabolic flux analysis.
- Yuan, J., Fowler, Z. L., & Wiebe, M. G. (2008). A guide to metabolic flux analysis in metabolic engineering: methods, tools and applications. Metabolic engineering, 10(5), 233-242.
- Wang, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2739-2747.
- Cantó, C., et al. (2021).
- Chen, J., & Gu, H. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(12), 302.
- McCloskey, D., et al. (2018). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 14(11), e8448.
- Yin, X., et al. (2014). Kinetic flux profiling for quantitation of cellular metabolic fluxes.
- Zhu, W., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem mass spectrometry. Analytical and bioanalytical chemistry, 401(10), 3249-3261.
- Forrest, C. M., et al. (2015). Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (103), 53081.
- de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3486.
- Kennedy, B. K., et al. (2016). Geroscience: linking aging to chronic disease. Cell, 164(6), 1162-1172.
Sources
- 1. youtube.com [youtube.com]
- 2. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. vjneurology.com [vjneurology.com]
- 7. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications [mdpi.com]
- 10. OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Indole-15N NMR Signals in Large Proteins
Welcome to the technical support center for biomolecular NMR. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with weak or missing tryptophan indole-15N NMR signals in their studies of large proteins. Tryptophan residues are often critical reporters of protein structure, dynamics, and interactions, but their indole Nε1-Hε1 signals can be particularly sensitive to the challenges posed by high molecular weight. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you acquire high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've successfully 15N-labeled my large protein (>50 kDa), but the tryptophan indole signals in my 1H-15N HSQC spectrum are either extremely weak or completely missing. What are the likely causes?
This is a common and often multifaceted problem when working with large proteins. The primary culprits are rapid transverse relaxation (R2) and chemical exchange phenomena, both of which are exacerbated by the slow tumbling of large molecules.
-
Expertise & Experience: For large proteins, the slow molecular tumbling leads to a very efficient transverse relaxation mechanism.[1] This causes the NMR signal to decay very quickly, resulting in broad lines and low signal-to-noise.[1] The indole Nε1-Hε1 group of tryptophan can be particularly susceptible to this effect. Furthermore, the indole proton is an exchangeable proton, and if it exchanges with solvent protons at a rate comparable to the NMR timescale, this can lead to significant line broadening or complete disappearance of the signal.[2][3]
-
Trustworthiness: To systematically diagnose the issue, we must differentiate between relaxation-based and exchange-based signal loss. A logical workflow can help pinpoint the dominant issue and guide your optimization strategy.
Question 2: How can I determine if my weak indole signals are due to fast relaxation or chemical exchange?
A series of simple diagnostic experiments can help you distinguish between these two common issues.
-
Expertise & Experience: The key is to systematically alter experimental conditions that have a differential effect on relaxation and exchange. For instance, lowering the temperature will slow down both molecular tumbling and chemical exchange, but the effect on each can be distinct.
Diagnostic Workflow: Relaxation vs. Exchange
Sources
- 1. Practical aspects of NMR signal assignment in larger and challenging proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing 15N-tryptophan incorporation rates in E. coli expression
Topic: Optimizing 15N-Tryptophan Incorporation in E. coli for NMR Studies Role: Senior Application Scientist Status: Active Guide
Executive Summary: The "Scrambling" Paradox
Achieving >95% incorporation of 15N-Tryptophan (Trp) without metabolic scrambling is one of the most challenging labeling protocols in E. coli expression.
The Problem: E. coli is metabolically agile. When you feed it expensive 15N-Trp, two detrimental processes often occur:
-
Metabolic Leakage (Scrambling): The enzyme Tryptophanase (TnaA) degrades your expensive 15N-Trp into Indole + Pyruvate + Ammonia. The 15N label is released as ammonia and re-incorporated into other amino acids (Gln, Glu, Asp), ruining your NMR spectra with background noise.
-
Dilution: If the shikimate pathway is active, the bacteria synthesize their own unlabeled (14N) tryptophan, diluting your isotope.
The Solution: This guide prioritizes the Glyphosate Inhibition Method (Reverse Labeling) over auxotrophic strains, as it allows the use of robust BL21(DE3) strains while chemically enforcing auxotrophy.
Mechanism of Action
To control the system, you must visualize the competing pathways.
Diagram 1: The Shikimate Pathway & Scrambling Points
This diagram illustrates where endogenous synthesis competes with your isotope and where TnaA destroys your label.
Caption: The metabolic battlefield. Glyphosate blocks the Shikimate pathway (red dashed line), forcing the cell to use Exogenous 15N-Trp. TnaA (red node) represents the scrambling leak.
Validated Protocols
Method A: The Glyphosate Inhibition Protocol (Recommended)
Best for: High-yield expression in BL21(DE3) or Rosetta strains. Principle: Glyphosate inhibits EPSP synthase (AroA), shutting down aromatic amino acid biosynthesis. This chemically mimics an auxotrophic strain.[1]
Reagents Required:
-
M9 Minimal Media: Standard composition (Na2HPO4, KH2PO4, NaCl, NH4Cl).
-
Glyphosate Stock: 100 mg/mL (filter sterilized, pH adjusted to ~7.0).
-
15N-Tryptophan: >98% purity.
-
Phenylalanine (Phe) & Tyrosine (Tyr): Unlabeled, to support growth when the shikimate pathway is blocked.
Step-by-Step Workflow
-
Pre-Culture (Growth Phase):
-
Inoculate BL21(DE3) into M9 media containing unlabeled NH4Cl and 0.5% Glucose.
-
Crucial: Do not use rich media (LB/TB) here to avoid carryover of unlabeled amino acids.
-
Grow at 37°C until OD600 reaches 0.6 – 0.8 .
-
-
Inhibition Step (The "Reset"):
-
Add Glyphosate to a final concentration of 1 g/L .
-
Simultaneously, add unlabeled Phe and Tyr (60 mg/L each) to prevent starvation-induced proteolysis.
-
Incubate for 30-45 minutes at 37°C.
-
Why: This clears the intracellular pool of endogenous Tryptophan while allowing the cells to adjust to the shikimate blockade.
-
-
Labeling & Induction:
-
Add 15N-Tryptophan (60-80 mg/L).
-
Wait 10 minutes for uptake.
-
Induce with IPTG (final 0.5 - 1.0 mM).
-
Drop temperature to 20-25°C for overnight expression.
-
Why: Lower temperature reduces TnaA activity and inclusion body formation.
-
Method B: Auxotrophic Strain (DL39)
Best for: Cases where glyphosate toxicity is observed (rare). Note: DL39 is tnaA- (tryptophanase deficient) and trpLE- (tryptophan auxotroph).
-
Grow DL39 in M9 + Unlabeled Trp (50 mg/L) to OD600 ~0.7.
-
Wash Step (Critical): Centrifuge cells (3000 x g, 10 min), discard supernatant, and wash pellet 2x with sterile M9 (no Trp).
-
Resuspend in fresh M9 containing 15N-Trp (50 mg/L).
-
Incubate 30 min to deplete residual unlabeled Trp.
Data & Optimization Metrics
Compare the expected outcomes of the two methods to benchmark your results.
| Metric | Glyphosate Method (BL21) | Auxotroph Method (DL39) | Standard M9 (No Inhibitor) |
| 15N-Trp Incorporation | > 95% | > 98% | 60 - 80% (Diluted) |
| Protein Yield | High (20-50 mg/L) | Low/Medium (5-15 mg/L) | High |
| Scrambling (Background) | Low (< 5%) | Negligible (< 1%) | High (Indole/Ammonia leak) |
| Cost Efficiency | High (Uses less isotope) | Medium (Wash steps lose biomass) | Low (Wasted isotope) |
Troubleshooting & FAQ
Q1: My HSQC spectrum shows "ghost" peaks in the Glycine/Serine region. Is this scrambling?
A: Yes. This indicates metabolic leakage .
-
Cause: Tryptophanase (TnaA) has converted your 15N-Trp into Indole + Pyruvate + 15N-Ammonia . The 15N-Ammonia was then scavenged by Glutamine Synthetase and redistributed to other amino acids.
-
Fix:
-
Lower induction temperature to 18°C (TnaA is less active).
-
Increase Glyphosate concentration to ensure total shutdown of endogenous pathways.
-
Pro-Tip: Add unlabeled Glutamine (100 mg/L) to the media. This creates an "isotopic dilution" pool for any scavenged 15N-Ammonia, preventing it from labeling other residues.
-
Q2: The culture stopped growing immediately after adding Glyphosate.
A: You likely starved the cells of Phenylalanine (Phe) and Tyrosine (Tyr).
-
Mechanism: Glyphosate blocks the entire shikimate pathway, which is the precursor for Trp, Phe, and Tyr.
-
Fix: You must supplement with unlabeled Phe and Tyr (60 mg/L) when adding Glyphosate.
Q3: Can I use rich media (like BioExpress) for the growth phase?
A: Only if you perform a rigorous wash step.
-
Risk: Rich media is full of unlabeled amino acids. If you induce immediately after switching, the intracellular pool of 14N-Trp will dilute your 15N-Trp.
-
Protocol: If growing in TB/LB, wash the pellet 2x with M9 salts before resuspending in the labeling media.
Q4: Why is my yield lower with 15N-Trp compared to unlabeled expression?
A: Indole toxicity or Amino Acid Starvation.
-
Explanation: High concentrations of Trp can induce TnaA, producing Indole, which is toxic to E. coli at high levels. Conversely, if you add too little Trp, the cells starve.
-
Fix: Maintain 15N-Trp concentration between 60-100 mg/L. Do not exceed 150 mg/L.
Experimental Workflow Visualization
Caption: Timeline for the Glyphosate Inhibition Protocol. Critical addition points are marked in Red and Green.
References
-
Gross, J. D., et al. (2003).Applications of NMR to large biological macromolecules: specific labeling. Journal of Biomolecular NMR.
-
Muchmore, D. C., et al. (1989).Expression and nitrogen-15 labeling of proteins for proton and nitrogen-15 nuclear magnetic resonance. Methods in Enzymology. (Foundational work on auxotrophic strains like DL39).
-
EMBL Protein Expression Core.15N labeling of proteins in E. coli. (Standard protocols for minimal media and isotope handling).
Sources
Technical Support Center: Minimizing Metabolic Scrambling of Indole-¹⁵N Label in Mammalian Cells
Welcome to the technical support center for stable isotope labeling experiments using indole-¹⁵N-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to help you maintain the integrity of your isotopic label, ensuring the accuracy and reliability of your experimental results.
Introduction: The Challenge of Metabolic Scrambling
The primary cause of indole-¹⁵N scrambling is the catabolism of tryptophan through the kynurenine pathway, which is the main route for tryptophan degradation in mammalian cells.[1] This pathway involves the enzymatic opening of the indole ring, which can lead to the release of the ¹⁵N atom and its subsequent entry into the general nitrogen pool of the cell. From there, it can be reincorporated into other amino acids and nitrogen-containing compounds.
This guide will provide you with the knowledge and tools to minimize this metabolic scrambling and troubleshoot common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of the indole-¹⁵N label and why is it a problem?
Q2: I am observing ¹⁵N enrichment in unexpected metabolites. What are the likely causes?
A2: Observing ¹⁵N in unexpected metabolites is a classic sign of metabolic scrambling. The most probable causes are:
-
High IDO/TDO Activity: The cell line you are using may have high basal or induced expression of IDO1 or TDO, the rate-limiting enzymes in the kynurenine pathway. This is particularly common in cancer cell lines and immune cells, or can be induced by inflammatory stimuli.[1]
-
Prolonged Incubation Time: The longer the cells are incubated with ¹⁵N-tryptophan, the greater the opportunity for the label to be scrambled.
-
Sub-optimal Culture Conditions: Stressed cells may exhibit altered metabolism, potentially increasing the catabolism of tryptophan.
-
High Concentration of Labeled Tryptophan: While a sufficient concentration is needed for incorporation, excessively high levels may push tryptophan into catabolic pathways.
Q3: How can I minimize the degradation of indole-¹⁵N-tryptophan?
A3: The most effective strategy is to inhibit the enzymes responsible for its degradation. This can be achieved by using small molecule inhibitors of IDO1 and TDO. By blocking the first step of the kynurenine pathway, you can significantly reduce the cleavage of the indole ring and thus minimize the scrambling of your ¹⁵N label. Additionally, optimizing your experimental parameters, such as incubation time and the concentration of the labeled tryptophan, is crucial.
Q4: What are IDO1 and TDO inhibitors, and how do I use them?
A4: IDO1 and TDO inhibitors are compounds that block the enzymatic activity of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, respectively. By using these inhibitors, you can prevent the degradation of tryptophan via the kynurenine pathway. A well-characterized IDO1 inhibitor is Epacadostat (INCB024360).[3] When using inhibitors, it is important to:
-
Determine the appropriate concentration: This is typically based on the inhibitor's IC50 value for the cell line you are using. A concentration of 10-20 times the IC50 is often a good starting point.
-
Pre-incubate with the inhibitor: To ensure the target enzyme is blocked before the labeled tryptophan is added, it is advisable to pre-incubate the cells with the inhibitor for a period of time (e.g., 1-2 hours).
-
Ensure cell permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Most commercially available inhibitors are cell-permeable.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low ¹⁵N incorporation into target metabolites | 1. Insufficient concentration of labeled tryptophan. 2. Short incubation time. 3. Poor cell viability. 4. Inefficient uptake of tryptophan by the cells. | 1. Increase the concentration of indole-¹⁵N-tryptophan in the culture medium. A starting point of 100 mg/L can be optimized.[4] 2. Increase the incubation time, but be mindful of the increased risk of scrambling. A time-course experiment is recommended. 3. Check cell viability using a Trypan Blue assay. Ensure cells are healthy and in the exponential growth phase.[5] 4. Ensure the culture medium is not saturated with unlabeled tryptophan. Use of dialyzed fetal bovine serum is recommended. |
| High background ¹⁵N signal in unlabeled control samples | 1. Contamination of the mass spectrometer or NMR probe. 2. Natural abundance of ¹⁵N (approximately 0.37%). | 1. Run solvent blanks to check for system contamination.[6] 2. Account for the natural ¹⁵N abundance in your data analysis software. |
| Significant cell death or toxicity | 1. Toxicity of the metabolic inhibitor. 2. High concentration of the labeled tryptophan. 3. Depletion of essential tryptophan metabolites. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor. 2. Reduce the concentration of indole-¹⁵N-tryptophan. 3. If using inhibitors, ensure the experiment is not so long that the cells suffer from a lack of essential downstream metabolites of the kynurenine pathway. |
| Inconsistent results between replicates | 1. Inconsistent cell seeding density. 2. Variation in incubation times. 3. Inconsistent quenching and extraction of metabolites. | 1. Ensure accurate cell counting and consistent seeding density across all wells/flasks. 2. Standardize all incubation times precisely. 3. Implement a rapid and consistent quenching and extraction protocol for all samples.[7][8] |
Visualizing Tryptophan Metabolism and Label Scrambling
The following diagram illustrates the major metabolic pathways of tryptophan and highlights the key point of indole-¹⁵N label scrambling.
Caption: Major metabolic pathways of tryptophan and the point of indole-¹⁵N label scrambling.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with Indole-¹⁵N-Tryptophan
This protocol provides a general framework. It should be optimized for your specific cell line and experimental goals.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Tryptophan-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Indole-¹⁵N-L-tryptophan (>98% isotopic purity)
-
Unlabeled L-tryptophan
-
IDO1/TDO inhibitors (e.g., Epacadostat)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells in complete growth medium at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing tryptophan-free medium with dFBS and all necessary amino acids except tryptophan. Add indole-¹⁵N-L-tryptophan to the desired final concentration (e.g., start with the normal concentration of tryptophan in your complete medium).
-
Medium Exchange: Once cells reach the desired confluency, aspirate the complete growth medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time with minimal scrambling.
-
Metabolite Quenching and Extraction: At the end of the incubation period, proceed immediately to Protocol 3 for quenching and extraction.
Protocol 2: Using Metabolic Inhibitors to Minimize Scrambling
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-incubation: Before adding the labeling medium, pre-incubate the cells with medium containing the IDO1/TDO inhibitor at the desired concentration for 1-2 hours.
-
Labeling with Inhibitor: After pre-incubation, replace the medium with the labeling medium that also contains the inhibitor at the same concentration.
-
Incubation and Extraction: Proceed with the incubation and subsequent quenching and extraction as described in Protocol 1 and 3.
Caption: Experimental workflow for minimizing indole-¹⁵N label scrambling.
Protocol 3: Quenching Metabolism and Metabolite Extraction for Mass Spectrometry
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: Quickly aspirate the labeling medium. Wash the cells twice with ice-cold 0.9% NaCl.
-
Metabolite Extraction: Add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
Cell Lysis: Place the plate on dry ice for 10 minutes to ensure complete cell lysis and quenching of metabolic activity.
-
Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube. This sample is now ready for analysis by mass spectrometry. For NMR, the sample may require further drying and resuspension in a deuterated solvent.[9]
Data Tables for Experimental Design
Table 1: Recommended Starting Concentrations for Indole-¹⁵N-Tryptophan and Metabolic Inhibitors
| Compound | Cell Line | Recommended Starting Concentration | Reference |
| Indole-¹⁵N-Tryptophan | HEK293 | 100 mg/L | [4] |
| Indole-¹⁵N-Tryptophan | Bovine Mammary Epithelial Cells | 0.9 mM | |
| Epacadostat (IDO1 Inhibitor) | SKOV-3 (human ovarian cancer) | 1 µM (approx. 50x IC50) | [10] |
| TDO Inhibitor (e.g., 680C91) | Various tumor cell lines | 1-10 µM | [8] |
Note: These are starting recommendations. Optimal concentrations should be determined empirically for your specific cell line and experimental conditions.
Table 2: Mass Shifts for Key ¹⁵N-Labeled Tryptophan Metabolites
| Metabolite | Chemical Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (¹⁵N-labeled) | Mass Shift (Δm/z) |
| Tryptophan | C₁₁H₁₂N₂O₂ | 204.0899 | 205.0870 | +0.9971 |
| Kynurenine | C₁₀H₁₂N₂O₃ | 208.0848 | 209.0819 | +0.9971 |
| Serotonin | C₁₀H₁₂N₂O | 176.0950 | 177.0921 | +0.9971 |
| Tryptamine | C₁₀H₁₂N₂ | 160.1000 | 161.0971 | +0.9971 |
| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.0633 | 176.0604 | +0.9971 |
Note: The exact mass shift may vary slightly depending on the specific isotopologue and the resolution of the mass spectrometer.
References
-
¹⁵N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. PubMed.[Link]
-
Assignment of the indole 15 N− 1 H NMR lines of single extrinsic... ResearchGate.[Link]
-
NMR response of extrinsic tryptophan indole 15 N− 1 H moieties in A 2A... ResearchGate.[Link]
-
15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.[Link]
-
Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.[Link]
-
Tryptophan and indole metabolism in immune regulation. PubMed.[Link]
-
In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. PubMed.[Link]
-
Sample preparation: Metabolite extraction (tutorial 3/5). YouTube.[Link]
-
Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan. PubMed.[Link]
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. PMC - NIH.[Link]
-
Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. PubMed.[Link]
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.[Link]
-
Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PubMed Central.[Link]
-
A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. NIH.[Link]
-
Effects of Three Kinds of Dietary Nitrogen Sources on the Metabolic Fate of Tryptophan. J-STAGE.[Link]
-
Degradation of tryptophan and related indolic compounds by ruminal bacteria, protozoa and their mixture in vitro. PubMed.[Link]
-
Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au - ACS Publications.[Link]
-
A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. CDC Stacks.[Link]
-
NMR Metabolomics Protocols for Drug Discovery. PMC - PubMed Central.[Link]
-
Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI.[Link]
-
Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI.[Link]
-
Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. MDPI.[Link]
-
Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling. ACS Sensors.[Link]
-
Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. Nature.[Link]
-
Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein. NIH.[Link]
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers.[Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC - PubMed Central.[Link]
-
Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.[Link]
-
Cell Culture Preparation for 1D NMR. UNL | Powers Group - University of Nebraska–Lincoln.[Link]
-
Epacadostat inhibits IDO1 catalytic activity and increases IDO1 protein... ResearchGate.[Link]
-
Flow chart of steps for fast quenching and extraction. ResearchGate.[Link]
-
First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. PMC - NIH.[Link]
-
Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. YouTube.[Link]
-
Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension. NIH.[Link]
-
Tryptamine. Wikipedia.[Link]
-
Tryptophan degradation by human placental indoleamine 2,3-dioxygenase regulates lymphocyte proliferation. PMC - NIH.[Link]
-
Stable isotope-labeling studies in metabolomics: New insights into structure and dynamics of metabolic networks. ResearchGate.[Link]
-
a Error in the measured ¹⁵N enrichment of ten metabolites after... ResearchGate.[Link]
-
What can be the reason for disappearance of tryptophan indole resonance from an 1H-15N HSQC NMR spectra? ResearchGate.[Link]
-
Metabolomics by using H-NMR. ResearchGate.[Link]
Sources
- 1. Tryptophan degradation by human placental indoleamine 2,3-dioxygenase regulates lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan and indole metabolism in immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Spectral Overlap in Tryptophan-Rich Proteins with Selective Labeling
Welcome to the Technical Support Center for advanced protein analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of studying tryptophan-rich proteins. The intrinsic fluorescence of tryptophan is a powerful tool for probing protein structure and dynamics, but spectral overlap in proteins with multiple tryptophan residues can obscure critical information.[1][2] Selective labeling offers a robust solution to this challenge.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles. The guidance herein is rooted in established scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Selective Labeling Strategies & Optimization
Question 1: My protein has multiple tryptophans, and their fluorescence spectra are completely overlapping. How can I selectively excite or monitor a single tryptophan residue?
Answer:
This is a classic challenge in protein biophysics. Direct spectroscopic deconvolution of highly overlapping signals is often unreliable.[3] The most effective strategy is to introduce a fluorescent tryptophan analog that has distinct spectral properties. This allows you to selectively excite the analog or differentiate its emission from the endogenous tryptophans.
Causality Behind the Choice: The goal is to create a unique spectral window for the residue of interest. Tryptophan analogs like 7-azatryptophan or 5-hydroxytryptophan (5-HTP) are excellent choices because their absorption and emission maxima are red-shifted compared to natural tryptophan.[4] This spectral separation is the key to resolving the overlap.
Troubleshooting & Protocol:
-
Choosing the Right Analog:
-
7-azatryptophan: Offers a significant red-shift in both absorption (by ~10 nm) and emission (by ~46-70 nm) compared to tryptophan.[4][5][6] Its fluorescence decay is often a single exponential, simplifying lifetime measurements.[5][7]
-
5-hydroxytryptophan (5-HTP): Also provides a useful spectral shift and can be incorporated into proteins.
-
-
Site-Directed Mutagenesis: To study a specific tryptophan, you must first mutate all other tryptophans in your protein to a non-fluorescent residue, typically phenylalanine or tyrosine. Then, mutate the single tryptophan position you wish to probe back to a codon that can be recognized by an engineered tRNA synthetase for incorporating the analog.
-
Expression System: You will need an E. coli strain that is auxotrophic for tryptophan (cannot synthesize its own). This is critical for efficient incorporation of the analog from the growth medium.
-
Optimizing Expression: The expression of proteins with tryptophan analogs can be less efficient than with natural amino acids. Optimization of expression conditions is often necessary, including temperature, induction time, and inducer concentration.[8]
Question 2: I'm trying to incorporate 7-azatryptophan, but the expression yield of my protein is extremely low. What can I do?
Answer:
Low expression yield is a common issue when working with non-natural amino acids. Several factors can contribute to this, primarily related to the efficiency of the translational machinery and the stability of the expressed protein.
Expertise-Driven Insights:
-
Codon Usage: The efficiency of incorporating the analog can be influenced by the codon used for tryptophan. Ensure you are using a codon that is efficiently recognized by your engineered tRNA/tRNA synthetase pair.
-
Toxicity of the Analog: High concentrations of some tryptophan analogs can be toxic to E. coli, leading to poor growth and low protein expression.
-
Protein Folding and Stability: The incorporation of an analog can sometimes perturb the local structure of the protein, leading to misfolding and degradation.
Troubleshooting Steps:
-
Optimize Analog Concentration: Titrate the concentration of 7-azatryptophan in your growth media. Start with a lower concentration and gradually increase it to find the optimal balance between incorporation efficiency and cell viability.
-
Co-expression of Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your analog-containing protein, preventing its degradation.
-
Lower Expression Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which often improves the fidelity of analog incorporation and promotes proper folding.[8]
-
Optimize Induction Conditions: Vary the concentration of the inducing agent (e.g., IPTG) and the duration of the induction period. A gentler, longer induction can sometimes lead to higher yields of soluble, correctly folded protein.[8]
Section 2: Data Acquisition & Interpretation
Question 3: I've successfully labeled my protein with 7-azatryptophan, but I'm still seeing some background fluorescence from the remaining tyrosines. How can I minimize this interference?
Answer:
Tyrosine fluorescence can be a confounding factor, although it is generally less intense than tryptophan fluorescence. The key is to leverage the distinct spectral properties of 7-azatryptophan.
The "Why": 7-azatryptophan's absorption maximum is red-shifted compared to both tryptophan and tyrosine.[4] By exciting at a wavelength where 7-azatryptophan absorbs strongly but tyrosine absorbs weakly, you can selectively excite your probe.
Experimental Protocol:
-
Determine Optimal Excitation Wavelength:
-
Acquire the absorbance spectra of your labeled protein and a control protein (with no tryptophans, only tyrosines).
-
Identify the wavelength at the red edge of 7-azatryptophan's absorption peak where the absorbance of tyrosine is minimal. This is typically around 295-305 nm.
-
-
Selective Excitation: Set your fluorometer's excitation wavelength to this optimized value. This will maximize the fluorescence signal from your 7-azatryptophan label while minimizing the contribution from tyrosine.
-
Emission Scan: Collect the emission spectrum. The emission from 7-azatryptophan will be significantly red-shifted from any residual tyrosine emission.
Data Presentation: Spectral Properties of Intrinsic Fluorophores and a Common Analog
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Characteristics |
| Phenylalanine | ~260 | ~282 | Low quantum yield, often quenched. |
| Tyrosine | ~274 | ~303 | Moderate quantum yield, can be a source of background. |
| Tryptophan | ~280 | ~348 | Highest quantum yield, very sensitive to local environment.[1][2][9] |
| 7-Azatryptophan | ~290 | ~394 | Red-shifted spectra, ideal for selective labeling.[4] |
Question 4: The fluorescence intensity of my selectively labeled tryptophan is much lower than I expected (quenched). What are the potential causes and how can I investigate them?
Answer:
Fluorescence quenching is a common phenomenon where the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions.[10] Understanding the quenching mechanism is crucial for interpreting your data correctly.
Authoritative Grounding: The fluorescence quantum yield of tryptophan in proteins can vary significantly, from near zero to 0.35, due to its sensitivity to the local microenvironment.[1][11] Quenching can occur through several mechanisms, including Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), and collisional quenching.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing fluorescence quenching.
Detailed Investigation:
-
Identify Potential Quenchers: Certain amino acid side chains are known to be efficient quenchers of tryptophan fluorescence. These include cysteine, tyrosine, and protonated histidine, glutamic acid, and aspartic acid.[1] Examine the crystal structure or a homology model of your protein to see if any of these residues are in close proximity to your labeled tryptophan.
-
Temperature Dependence Studies:
-
Rationale: Collisional (dynamic) quenching is dependent on the diffusion of the quencher and is therefore highly sensitive to temperature. Static quenching, where a non-fluorescent complex is formed, is typically less affected by temperature.
-
Procedure: Measure the fluorescence intensity of your sample at several different temperatures. If quenching increases significantly with temperature, it is likely a collisional process.
-
-
Lifetime Measurements:
-
Rationale: Fluorescence lifetime is a powerful discriminator between static and dynamic quenching. Dynamic quenching reduces the fluorescence lifetime, while static quenching does not.
-
Procedure: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime of your labeled tryptophan. A shortened lifetime in the presence of a suspected quencher is a hallmark of a dynamic quenching mechanism.
-
Section 3: Protein Purification & Quality Control
Question 5: How do I best purify my selectively labeled protein to ensure it's free from unlabeled protein and other contaminants?
Answer:
A robust purification strategy is essential for obtaining high-quality data. The goal is to isolate the correctly labeled, folded protein. Affinity chromatography is one of the most selective methods for protein purification.[12]
Recommended Purification Workflow:
Caption: Recommended workflow for purifying selectively labeled proteins.
Step-by-Step Protocol:
-
Affinity Chromatography (Capture Step):
-
Rationale: This is the primary purification step to isolate your protein of interest from the bulk of cellular proteins. Use a tag that is not present on other proteins in your expression host (e.g., a polyhistidine-tag).
-
Protocol:
-
Equilibrate your affinity column (e.g., Ni-NTA resin) with a suitable binding buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column extensively with a wash buffer containing a low concentration of a competing agent (e.g., imidazole for His-tags) to remove non-specifically bound proteins.
-
Elute your protein with a high concentration of the competing agent.
-
-
-
Size Exclusion Chromatography (Polishing Step):
-
Rationale: This step separates proteins based on their size and helps to remove any aggregated protein, which can be a significant source of light scattering and artifacts in fluorescence measurements.
-
Protocol:
-
Concentrate the eluate from the affinity step.
-
Load the concentrated sample onto a size exclusion column that is appropriate for the molecular weight of your protein.
-
Elute with a buffer that is compatible with your downstream fluorescence experiments. Collect the fractions corresponding to the monomeric peak of your protein.
-
-
-
Quality Control:
-
SDS-PAGE: To assess purity and confirm the correct molecular weight.
-
Mass Spectrometry: This is the definitive method to confirm the successful incorporation of the tryptophan analog. The mass of the labeled protein will be different from the unlabeled protein. Mass spectrometry is not inherently quantitative, but it is excellent for confirming the identity of your labeled protein.[13]
-
UV-Vis and Fluorescence Spectroscopy: To confirm that the protein is folded and that the incorporated analog is fluorescent.
-
References
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019). PMC. [Link]
-
VOCs Profiling and Quality Assessment of Milk Employing Odorant-Binding Proteins-Based Fluorescence Biosensor. (n.d.). MDPI. [Link]
-
Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. (n.d.). PMC. [Link]
-
Algorithm for the Analysis of Tryptophan Fluorescence Spectra and Their Correlation with Protein Structural Parameters. (n.d.). MDPI. [Link]
-
Use of selective Trp side chain labeling to characterize protein-protein and protein-ligand interactions by NMR spectroscopy. (2003). PubMed. [Link]
-
Toward Understanding Tryptophan Fluorescence in Proteins. (n.d.). Biochemistry. [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (n.d.). PMC. [Link]
-
Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. (n.d.). PMC. [Link]
-
Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. (n.d.). The Journal of Physical Chemistry B. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). PMC. [Link]
-
Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. (n.d.). Iowa State University Digital Repository. [Link]
-
Tryptophan Fluorescence: nature's probe. (2022). BMG LABTECH. [Link]
-
Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water. (n.d.). The Journal of Physical Chemistry. [Link]
-
FEATURE ARTICLE. (1997). Iowa State University Digital Repository. [Link]
-
Purification of a peptide tagged protein via an affinity chromatographic process with underivatized silica. (n.d.). PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. DSpace [dr.lib.iastate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purification of a peptide tagged protein via an affinity chromatographic process with underivatized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Indole-¹⁵N Detection in Cryo-Probe NMR
Welcome to the technical support center dedicated to overcoming the challenges of indole-¹⁵N detection in cryo-probe NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are looking to push the boundaries of sensitivity and resolution in their biomolecular NMR studies. The unique electronic environment and relaxation properties of the indole nitrogen of tryptophan residues present specific hurdles that, when overcome, can provide invaluable insights into protein structure, dynamics, and interactions.
This resource is structured to provide immediate answers to common questions and in-depth troubleshooting for more complex experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the indole-¹⁵N signal from tryptophan often weak, even with a cryo-probe?
A1: The inherent sensitivity of the ¹⁵N nucleus is low due to its low gyromagnetic ratio.[1] While cryo-probes significantly enhance the signal-to-noise ratio (S/N) by reducing thermal noise in the detection coils,[2][3] the indole-¹⁵N signal can still be challenging to detect for several reasons:
-
Slow Tumbling: In large proteins, slow molecular tumbling leads to efficient transverse (T₂) relaxation, causing line broadening and a decrease in signal height.
-
Negative Nuclear Overhauser Effect (NOE): The negative magnetogyric ratio of ¹⁵N can lead to signal reduction or even cancellation due to cross-relaxation with nearby protons.[1]
-
Low Natural Abundance: If working with unlabeled samples, the low natural abundance of ¹⁵N (0.37%) is a primary limiting factor.[1]
Q2: What is the single most important parameter to optimize for a standard ¹H-¹⁵N HSQC experiment targeting indole groups?
A2: The recycling delay (d1) is critical. A sufficiently long recycling delay (typically 1.5-2.5 seconds) is necessary to allow for the complete recovery of magnetization, which is crucial for maximizing signal intensity and minimizing artifacts.
Q3: Can I use a standard ¹H-¹⁵N HSQC pulse sequence for indole-¹⁵N detection?
A3: Yes, a standard sensitivity-enhanced ¹H-¹⁵N HSQC is the workhorse experiment for detecting indole-¹⁵N correlations.[4][5] However, for larger proteins or challenging samples, specialized pulse sequences like TROSY (Transverse Relaxation-Optimized Spectroscopy) are often necessary.[6]
Q4: My indole-¹⁵N peaks are broad. What is the most likely cause?
A4: The most common cause of broad indole-¹⁵N peaks is fast transverse (T₂) relaxation, which is exacerbated in larger molecules that tumble slowly in solution. Conformational exchange on an intermediate timescale can also lead to significant line broadening.[7]
Q5: Is ¹⁵N-labeling of tryptophan absolutely necessary?
A5: While it is possible to detect indole-¹⁵N signals at natural abundance with a cryo-probe and very long acquisition times,[8] isotopic labeling is highly recommended for any detailed study. ¹⁵N-labeling provides a significant sensitivity boost, making experiments more feasible and data quality much higher.[5][9]
Troubleshooting Guide
This section provides a more in-depth analysis of common problems encountered during indole-¹⁵N detection experiments, along with detailed protocols and explanations to resolve them.
Problem 1: Low Signal-to-Noise Ratio (S/N)
A low S/N for indole-¹⁵N signals is a frequent challenge. The following steps will help you systematically diagnose and address the root cause.
Causality: The final signal intensity in your spectrum is a product of multiple factors, including sample concentration, isotopic enrichment, experimental parameters, and the inherent relaxation properties of the indole nitrogen.
Workflow for S/N Enhancement:
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 1. Systematic workflow for troubleshooting low signal-to-noise in indole-¹⁵N NMR experiments.
Step-by-Step Methodologies:
1. Sample Preparation and Verification:
-
Protocol for Optimal Sample Preparation:
-
Ensure your ¹⁵N-labeled protein is highly pure and free of aggregates. Filter the sample through a 0.22 µm filter directly into a high-quality NMR tube.
-
Dissolve the protein in a deuterated buffer to a final concentration of at least 100-200 µM. Higher concentrations are generally better, but be mindful of potential aggregation.
-
The sample volume should be appropriate for your specific probe, typically around 500-600 µL.[10]
-
Carefully check the pH of the sample, as the chemical shift of the indole nitrogen can be sensitive to pH changes.
-
2. Optimization of Acquisition Parameters:
-
Key Parameters for ¹H-¹⁵N HSQC:
| Parameter | Recommended Value | Rationale |
| Recycling Delay (d1) | 1.5 - 2.5 s | Allows for full relaxation of protons, maximizing signal in the subsequent scan. |
| Number of Scans (ns) | ≥ 16 (increase as needed) | Signal increases with the square root of the number of scans. |
| ¹J(NH) Coupling Constant | ~95-98 Hz | The one-bond coupling constant for the indole N-H is typically in this range.[9] |
3. Advanced Sensitivity Enhancement Techniques:
-
Paramagnetic Relaxation Enhancement (PRE):
-
Concept: The addition of a small amount of a paramagnetic agent, such as a Gd(III) chelate, can significantly shorten the T₁ relaxation time of protons.[11] This allows for the use of a much shorter recycling delay, leading to a greater number of scans in the same amount of time and a net increase in sensitivity.[11][12]
-
Experimental Protocol:
-
Prepare a stock solution of a water-soluble Gd(III) chelate (e.g., Gd(DTPA-BMA)).
-
Titrate a small amount of the Gd(III) stock into your protein sample, aiming for a final concentration in the low micromolar range (e.g., 5-20 µM).
-
Acquire a series of 1D ¹H spectra to monitor the line broadening. The goal is to find a concentration that significantly shortens T₁ without excessively broadening the signals.
-
Run your ¹H-¹⁵N HSQC with a shorter recycling delay (e.g., 0.5-0.8 s).[11]
-
-
-
TROSY (Transverse Relaxation-Optimized Spectroscopy):
-
Concept: For larger proteins (>25-30 kDa), TROSY-based experiments are essential. TROSY selectively detects the narrow, high-intensity component of the ¹⁵N multiplet, effectively canceling out the dominant relaxation mechanisms that lead to line broadening.[6]
-
When to Use: If you observe broad lines and low sensitivity for a protein with a molecular weight above ~25 kDa, a TROSY version of the ¹H-¹⁵N HSQC is highly recommended.[6][13]
-
Problem 2: Broad Indole ¹⁵N Peaks
Broad peaks are a clear indicator of fast transverse relaxation (short T₂) or chemical exchange, both of which lead to a loss of signal and resolution.
Logical Relationship of Causes for Line Broadening:
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 2. Primary contributors to line broadening of indole-¹⁵N NMR signals.
Troubleshooting Strategies:
1. For Broadening Due to Slow Molecular Tumbling:
-
Implement TROSY: As mentioned previously, TROSY is the most effective solution for mitigating the effects of slow tumbling in large proteins.[6]
-
Increase Temperature: A modest increase in temperature (e.g., from 25°C to 35°C) can decrease the viscosity of the solvent and increase the tumbling rate, leading to narrower lines. However, be cautious of protein stability at higher temperatures.
-
Use a Lower Magnetic Field: While seemingly counterintuitive, for very large proteins, a lower field spectrometer can sometimes yield better results as the contribution of chemical shift anisotropy to relaxation is reduced.
2. For Broadening Due to Chemical Exchange:
-
Vary the Temperature: Acquiring spectra at different temperatures can help to move the exchange process into the fast or slow regime, resulting in sharper peaks.
-
Ligand Titration: If the exchange is due to ligand binding, acquiring spectra in the presence of saturating amounts of the ligand can lock the protein in a single conformational state, leading to sharper signals.
Problem 3: Artifacts in 2D Spectra
Artifacts in your ¹H-¹⁵N HSQC can obscure real peaks and complicate data analysis.
Common Artifacts and Their Solutions:
| Artifact | Appearance | Cause | Solution |
| t₁ Noise | Streaks along the indirect (¹⁵N) dimension | Sample instability or precipitation during the experiment | Re-prepare the sample, ensuring it is stable for the duration of the experiment. Consider filtering the sample again. |
| Quadrature Images | Spurious peaks mirrored across the center of the spectrum | Improper quadrature detection settings | This is less common with modern spectrometers, but ensure you are using a phase-sensitive experiment with appropriate phase cycling and gradients. |
| Water Suppression Artifacts | Distortions or negative peaks around the water resonance | Imperfect water suppression | Optimize the power and duration of the water suppression pulses. For samples in H₂O, using pulse sequences with water flip-back pulses is highly beneficial. |
Concluding Remarks
Improving the sensitivity of indole-¹⁵N detection is a multifaceted challenge that requires careful attention to sample preparation, experimental design, and data acquisition. By systematically addressing the factors that contribute to low signal and line broadening, it is possible to obtain high-quality spectra that provide unique insights into the role of tryptophan residues in protein function. The use of cryo-probes provides a significant advantage, and when combined with advanced techniques such as TROSY and paramagnetic relaxation enhancement, the limitations of indole-¹⁵N NMR can be effectively overcome.
References
-
Shestakova, A. K., Chertkov, V., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. Available at: [Link]
-
Patsnap Eureka. (2025). Improving NMR Through Advanced Cryoprobe Technology. Available at: [Link]
-
National Institutes of Health. (n.d.). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Available at: [Link]
-
ResearchGate. (n.d.). Assignment of the indole 15 N− 1 H NMR lines of single extrinsic... Available at: [Link]
-
ResearchGate. (n.d.). 1 H-15 N HSQC spectrum of indole 1 (0.25 М solution in CD 3 CN, Bruker AV-600, 303K). Available at: [Link]
-
ResearchGate. (n.d.). 1H-15N HSQC spectra of histidine side chains were acquired with... Available at: [Link]
-
New York Structural Biology Center. (n.d.). 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR. Available at: [Link]
-
ResearchGate. (n.d.). NMR response of extrinsic tryptophan indole 15 N− 1 H moieties in A 2A... Available at: [Link]
-
National Institutes of Health. (n.d.). Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening. Available at: [Link]
-
National Institutes of Health. (n.d.). 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and NMR spectra of [15N]indole | Request PDF. Available at: [Link]
-
MDPI. (n.d.). Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. Available at: [Link]
-
Springer. (n.d.). Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. Available at: [Link]
-
Magnetic Resonance. (n.d.). Insights into Protein Dynamics from 15N-1H HSQC. Available at: [Link]
-
National Institutes of Health. (n.d.). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Available at: [Link]
-
PubMed Central. (n.d.). 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets. Available at: [Link]
-
Bruker. (n.d.). High-Field TROSY 15N NMR and Protein Structure. Available at: [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]
Sources
- 1. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 3. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. mdpi.com [mdpi.com]
- 12. Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins - PMC [pmc.ncbi.nlm.nih.gov]
Calculating isotopic enrichment efficiency of indole-15N in peptides
Technical Support Center: Isotopic Enrichment of Indole-15N in Peptides
Introduction: The Indole-15N Challenge
Incorporating Nitrogen-15 into the indole ring of Tryptophan (Trp) is a precision labeling strategy used to probe side-chain dynamics, ligand binding, and local electronic environments by NMR, or for specific metabolic tracking via Mass Spectrometry (MS). Unlike uniform backbone labeling (
This guide addresses the two most critical failure points: quantifying the exact enrichment efficiency (distinguishing it from natural isotopic envelopes) and preventing label dilution (scrambling) during biosynthesis or synthesis.
Module 1: Analytical Assessment (How to Measure)
User Question: I have synthesized my peptide. How do I calculate the exact percentage of Indole-15N incorporation using Mass Spectrometry?
Technical Response:
You cannot rely solely on the presence of a "heavy" peak. You must deconvolute the natural isotopic envelope (specifically
Method A: High-Resolution Mass Spectrometry (HRMS)
This is the gold standard for quantification.
The Logic:
A peptide with a single Indole-15N label will show a mass shift of +0.997 Da relative to the monoisotopic peak (
The Protocol:
-
Acquire Spectrum: Run both the unlabeled standard and your labeled sample under identical ionization conditions.
-
Identify Monoisotopic Peaks: Locate the
(unlabeled) and (labeled) peaks. -
Calculate Efficiency (
):
Use the following corrected formula to account for natural abundance:
-
: Intensity of the peak at
(contains both N label and natural C). - : Intensity of the remaining unlabeled monoisotopic peak.
-
: The theoretical ratio of
for the unlabeled peptide (derived from the unlabeled standard spectrum or calculated via software like ChemCalc).
Critical Note: If your peptide contains multiple Trp residues, the distribution becomes binomial. For
Trp residues, use deconvolution software (e.g., MaxQuant or Skyline) rather than manual calculation.
Method B: 1H-15N HSQC NMR
User Question: Can I use NMR to quantify enrichment if MS is ambiguous?
Technical Response:
Yes, but it requires a reference. Indole
The Protocol:
-
Run a 1D
NMR. Integrate the Trp indole proton peak ( ). -
Run an inverse-gated decoupled
N spectrum (quantitative mode, long relaxation delay ). -
Alternatively, use the satellite method in 1D
NMR:-
Observe the
N satellites (doublet) flanking the central N peak (if any remains). -
If enrichment is high (>90%), the central
N peak disappears, leaving only the N-split doublet ( Hz).
-
Module 2: Troubleshooting Synthesis & Biosynthesis
User Question: My enrichment is lower than expected (<50%). Is the label falling off or being diluted?
Technical Response: The cause depends on your production method. "Scrambling" is common in biosynthesis, while "Oxidation" is the enemy of chemical synthesis.
Scenario A: Recombinant Expression (Biosynthesis)
Issue: Metabolic Scrambling.
Mechanism:
Troubleshooting Steps:
-
Auxotrophic Strains: Ensure you are using a Trp-auxotrophic strain (e.g., E. coli DL39). Wild-type strains will synthesize their own (unlabeled) Trp.
-
The "10-Fold Excess" Rule: When adding
N-Indole (or N-Trp), add a 10-fold excess of all other unlabeled amino acids . This saturates the transaminases with unlabeled nitrogen, preventing the scavenger pathways from attacking your precious label [1]. -
Limit Induction Time: Harvest cells 3-4 hours post-induction. Prolonged expression leads to label recycling.
Scenario B: Solid Phase Peptide Synthesis (SPPS)
Issue: Tryptophan Oxidation. Mechanism: The electron-rich indole ring is highly susceptible to oxidation during cleavage (TFA) or purification, forming hydroxytryptophan (+16 Da) or kynurenine (+4 Da/-2 Da shifts depending on pathway).
Troubleshooting Steps:
-
Scavenger Cocktail: Use a cleavage cocktail containing EDT (1,2-ethanedithiol) or DODT . Standard water/TIS scavengers are insufficient for Trp-rich peptides.
-
Argon Shielding: Perform all dissolution and coupling steps under an inert Argon atmosphere.
-
Check Mass Shift: If you see peaks at
or , your "low enrichment" is actually "high oxidation."
Module 3: Visual Workflows
Workflow 1: Analytical Logic for Enrichment Calculation
Caption: Logic flow for distinguishing true isotopic enrichment from natural isotopic envelopes.
Workflow 2: Troubleshooting Low Incorporation
Caption: Decision tree for diagnosing the root cause of low isotopic incorporation.
Summary Data Table: Expected Mass Shifts
| Species | Mass Shift ( | Cause | Action Required |
| Target | +0.997 | Successful Labeling | Proceed to NMR/Assay |
| Unlabeled (Natural) | +1.003 (approx) | Subtract from calculation | |
| Oxidized Trp (1) | +15.995 | Oxidation (Hydroxytryptophan) | Add EDT to cleavage cocktail |
| Oxidized Trp (2) | +31.990 | Oxidation (N-formylkynurenine) | Check reagents for peroxides |
| Sodium Adduct | +21.982 | Salt Contamination | Desalt sample (C18 ZipTip) |
References
-
Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440(7080), 52–57.
-
Protein Metrics. (2022). "Intact deconvolution with isotopic resolution." Protein Metrics Support.
-
Kelley, A. M., et al. (2020).[1] "Calculation of Any M Value in Mass Spectrometry." World Journal of Chemical Education, 8(4), 141-149.[1]
-
Finley, E. L., et al. (2010). "Separation of Tryptophan Oxidized Peptides from Their Native Forms." LCGC North America.
Sources
Troubleshooting background noise in 15N-indole mass spectrometry data
Status: Operational | Lead Scientist: Senior Application Specialist Topic: Troubleshooting Background Noise & Spectral Interference in 15N-Indole Analysis[1]
Executive Summary
Analyzing 15N-labeled indole (
This guide bypasses generic advice to focus on the specific physicochemical pitfalls of indole mass spectrometry.
Module 1: Isotopic Fidelity & The "M+1" Phantom
Diagnosis: I see a signal in my 15N channel (
The Mechanism: The most common source of "noise" in 15N-labeling experiments is not contamination, but Natural Abundance Interference .
-
The Math: Unlabeled Indole (
C H N) has a monoisotopic mass of 117.06 Da (protonated ).[2] -
The Bleed: Approximately 1.1% of all carbon in nature is
C. Since indole contains 8 carbons, the probability of an unlabeled indole molecule containing one C atom is roughly . -
The Result: This
C-isotope peak appears at 119.06 —exactly indistinguishable from your N-labeled target ( C H N).[2]
Corrective Protocol: The Isotope Correction Matrix Do not rely solely on background subtraction.[2] You must mathematically decouple the natural abundance signal.[2]
-
Run Unlabeled Standard: Inject a high-concentration unlabeled indole standard.[2]
-
Calculate Ratio: Determine the intensity ratio of
119 / 118 (typically ~0.09). -
Apply Correction: For every count of intensity in your unlabeled (
118) channel in experimental samples, subtract 9% of that value from your 15N ( 119) channel.-
Note: Advanced tools like IsoCorrectoR or AccuCor2 are recommended for complex multi-isotope tracing [1, 2].[2]
-
Module 2: Chemical Stability & "Pink" Noise
Diagnosis: My baseline is erratic, and I see broad peaks at higher masses (
The Mechanism: Indole is electron-rich and prone to autoxidation, especially in solution. This creates a cascade of "chemical noise" that can suppress ionization or appear as ghost peaks.[2]
-
Visual Cue: If your samples turn pink or brown, oxidation has occurred.[2]
-
Reaction Pathway: Indole
Indoxyl ( 134) Isatin ( 148) Dimerization to Indigo/Indirubin ( 262/263) [3, 4].[2]
Troubleshooting Table: Indole Oxidation Artifacts
| Observed | Probable Species | Cause | Action |
| 134.06 | Indoxyl (3-hydroxyindole) | Early oxidation | Check autosampler temp (keep <4°C).[1][2] |
| 148.04 | Isatin | Advanced oxidation | Discard sample.[1][2] Re-prep with antioxidant. |
| 263.08 | Indigo / Indirubin | Dimerization | Critical Failure. Clean injector/column immediately.[1][2] |
| 130.06 | Quinolinium ion | Fragmentation | Normal in-source fragment of indole conjugates [5].[1][2] |
Stabilization Protocol:
-
Solvent: Use degassed solvents.[2] Add 0.1% ascorbic acid if compatible with downstream chromatography.[2]
-
Storage: Amber vials are mandatory. Indole is photosensitive.[2]
-
Time: Analyze within 12 hours of extraction.
Module 3: System Contamination & Carryover
Diagnosis: Background noise persists in solvent blanks injected after high-concentration samples.
The Mechanism: Indole is a "sticky" hydrophobic compound.[2] It adsorbs to PEEK tubing and injector seals, leaching out slowly (carryover).[2] Furthermore, common lab contaminants can mimic indole signals or suppress its ionization [6, 7].[2]
Common Background Contaminants (ESI+)
- 102.1: Triethylamine (TEA) – Common buffer memory effect.[2]
- 119: Solvent clusters or plasticizers can sometimes mimic the 15N target.[2]
- 149: Phthalates – Ubiquitous plasticizer (tubing/caps).[2]
Decontamination Workflow:
-
The "Sawtooth" Wash: Run a blank injection with a rapid gradient (5%
95% B in 1 min, hold 2 min, repeat 3x).[2] -
Needle Wash: Ensure your autosampler needle wash contains 50:50 Isopropanol:Acetonitrile (stronger solubility for indole than pure MeOH).[2]
-
Column Bake-out: If
263 (dimers) are seen, reverse flush the column with 100% Acetonitrile at low flow for 30 mins.
Interactive Troubleshooting Logic
The following diagram outlines the decision process for isolating the source of noise.
Figure 1: Decision tree for diagnosing spectral interference in 15N-Indole analysis.
References
-
IsoCorrectoR: Heinrich, P. et al. (2018).[2] Correcting for natural isotope abundance and tracer impurity in MS data. Scientific Reports.[2]
-
AccuCor2: Wang, Y. et al. (2021).[2] AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.
-
Indole Oxidation: Gillam, E.M. et al. (2000).[2] Oxidation of indole by cytochrome P450 enzymes.[2][3] Biochemistry.
-
Oxidation Products: Inoue, S. et al. (2023).[2][4][5] Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives. Preprints.
-
Indole Fragmentation: Ostin, A. et al. (1992).[2] Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic Acid. Biological Mass Spectrometry.
-
LC-MS Contaminants: Keller, B.O. et al. (2008).[2] Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta.
-
Matrix Effects: Taylor, P.J. (2005).[2][6] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Chemistry.
Sources
Technical Support Center: Optimization of Media Concentration for Indole-¹⁵N Tryptophan Labeling
Welcome to the technical support center for advanced isotopic labeling techniques. This guide is designed for researchers, scientists, and drug development professionals who are looking to specifically label the indole moiety of tryptophan residues with ¹⁵N for structural and functional studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. As your dedicated application scientist, I will provide not just protocols, but the underlying principles and troubleshooting strategies to ensure your experiments are successful.
Introduction: The "Why" of Indole-¹⁵N Tryptophan Labeling
Uniform ¹⁵N labeling, while powerful, can lead to crowded and complex NMR spectra, especially for larger proteins. Site-specific labeling of tryptophan's indole ring offers a significant advantage by providing a sensitive and specific probe for monitoring conformational changes, ligand binding, and protein dynamics at key locations within your protein of interest. Tryptophan is often found in functionally important regions, such as active sites or protein-protein interfaces, making it an excellent reporter.[1][2]
This guide will focus on in vivo labeling in Escherichia coli, a cost-effective and versatile expression system. The core principle is to provide the bacterial culture with a ¹⁵N-labeled precursor that is directly incorporated into the indole ring of tryptophan.
The Tryptophan Biosynthetic Pathway: Your Roadmap to Specific Labeling
Understanding the metabolic pathway for tryptophan biosynthesis in E. coli is crucial for designing an effective labeling strategy. The pathway utilizes chorismate, a product of the shikimate pathway, and culminates in the synthesis of L-tryptophan. For our purposes, the key intermediates are anthranilate and indole .
Caption: Simplified Tryptophan Biosynthetic Pathway in E. coli.
By supplying ¹⁵N-labeled anthranilic acid or ¹⁵N-labeled indole to a tryptophan auxotrophic E. coli strain, we can hijack this pathway to produce proteins with ¹⁵N specifically in the indole ring of tryptophan.[3][4]
Experimental Workflow: A Step-by-Step Guide to Indole-¹⁵N Tryptophan Labeling
This protocol is a robust starting point for your experiments. Optimization of precursor concentration and induction conditions may be necessary for your specific protein and expression system.
Core Principle:
The use of a tryptophan auxotrophic E. coli strain is highly recommended. These strains have a mutation in one of the genes of the tryptophan biosynthetic pathway (e.g., trpA or trpB), rendering them unable to synthesize their own tryptophan.[5][6][7][8] This forces the cells to utilize the exogenously supplied ¹⁵N-labeled precursor.
Workflow Diagram:
Caption: Experimental Workflow for Indole-¹⁵N Tryptophan Labeling.
Detailed Protocol:
Day 1: Transformation and Pre-culture
-
Transform your expression plasmid into a competent tryptophan auxotrophic E. coli strain (e.g., BL21(DE3) trpA/B mutant).
-
Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
Day 2: Growth and Media Exchange
-
Prepare 1 L of M9 minimal medium.
-
Supplement the M9 medium with a low concentration of unlabeled L-tryptophan (e.g., 20 mg/L). This allows the cells to grow to a sufficient density before labeling.
-
Inoculate the 1 L M9 medium with the overnight pre-culture.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and gently resuspend the cell pellet in 200 mL of M9 medium without any tryptophan.
-
Centrifuge the cells again and discard the supernatant. This washing step is critical to remove any remaining unlabeled tryptophan.[6]
-
Resuspend the washed cell pellet in 500 mL of fresh M9 medium.
-
Add your ¹⁵N-labeled precursor. See the table below for recommended starting concentrations.
-
Equilibrate the culture for 20-30 minutes at the desired induction temperature.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Continue to grow the culture for the desired expression time (typically 4-16 hours).
Day 3: Harvest and Verification
-
Harvest the cells by centrifugation.
-
Proceed with your standard protein purification protocol.
-
Verify the incorporation of the ¹⁵N label using mass spectrometry or ¹H-¹⁵N HSQC NMR.[1][9][10]
Media Component Concentration Table:
| Component | Stock Concentration | Volume per 1L M9 | Final Concentration | Notes |
| ¹⁵N-Indole | 10 mg/mL in Ethanol | 2-5 mL | 20-50 mg/L | Optimize for your protein. Higher concentrations can be toxic.[11] |
| ¹⁵N-Anthranilic Acid | 10 mg/mL in Ethanol | 5-10 mL | 50-100 mg/L | Generally less toxic than indole. |
| Unlabeled Indole | 10 mg/mL in Ethanol | 1-2 mL | 10-20 mg/L | Add with ¹⁵N-tryptophan to prevent label scrambling. |
| ¹⁵NH₄Cl | 1 g/L | As needed | 1 g/L | Only if uniform labeling is also desired. |
| D-Glucose | 20% (w/v) | 20 mL | 0.4% | Primary carbon source. |
| MgSO₄ | 1 M | 2 mL | 2 mM | |
| CaCl₂ | 1 M | 100 µL | 0.1 mM | |
| Thiamine | 1 mg/mL | 1 mL | 1 µg/mL | |
| Trace Metals | 1000x | 1 mL | 1x |
Troubleshooting Guide (Q&A Format)
Q1: My protein yield is very low after switching to the labeling medium.
-
Possible Cause 1: Toxicity of the ¹⁵N-precursor.
-
Explanation: Indole, in particular, can be toxic to E. coli at higher concentrations, leading to growth arrest and reduced protein expression.[11]
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of your ¹⁵N-precursor. Test a range of concentrations (e.g., 10, 25, 50, 100 mg/L) and monitor both cell growth (OD₆₀₀) and protein expression (SDS-PAGE).
-
Consider using ¹⁵N-anthranilic acid, which is generally less toxic than indole.[3]
-
Lower the induction temperature (e.g., to 18-25°C) and extend the expression time. This can reduce the metabolic burden on the cells and improve protein folding.
-
-
-
Possible Cause 2: Insufficient adaptation to minimal media.
-
Explanation: The switch from a rich pre-culture medium (LB) to a minimal medium (M9) can be a shock to the cells, leading to a lag in growth and reduced expression.
-
Solution:
-
Perform a two-step pre-culture: first in LB, then a smaller pre-culture in M9 with unlabeled tryptophan before inoculating the main culture. This allows the cells to adapt to the minimal medium.
-
Ensure all essential nutrients (glucose, salts, vitamins) are at optimal concentrations in your M9 medium.
-
-
Q2: Mass spectrometry analysis shows low or no incorporation of the ¹⁵N label.
-
Possible Cause 1: Use of a non-auxotrophic E. coli strain.
-
Explanation: If the expression host can synthesize its own tryptophan, it will preferentially use the de novo synthesized, unlabeled tryptophan over the exogenously supplied ¹⁵N-precursor.
-
Solution:
-
Confirm that you are using a verified tryptophan auxotrophic strain.
-
If an auxotrophic strain is not available, you may need to significantly increase the concentration of the ¹⁵N-precursor to outcompete the endogenous synthesis, but this can be costly and may lead to toxicity.
-
-
-
Possible Cause 2: Incomplete removal of unlabeled tryptophan.
-
Explanation: Any residual unlabeled tryptophan from the initial growth phase will compete with the ¹⁵N-precursor for incorporation into the protein.
-
Solution:
-
Be meticulous with the cell washing step. Perform at least two washes with M9 medium that does not contain any tryptophan.
-
Ensure complete removal of the supernatant after each centrifugation step.
-
-
-
Possible Cause 3: Degradation of the ¹⁵N-precursor.
-
Explanation: The labeled precursors may not be stable over long induction periods or at higher temperatures.
-
Solution:
-
Add the ¹⁵N-precursor immediately before induction.
-
Use a shorter induction time at a slightly higher temperature, if your protein tolerates it.
-
-
Q3: I am observing ¹⁵N incorporation in other amino acids besides tryptophan (label scrambling).
-
Possible Cause: Tryptophanase activity.
-
Explanation: E. coli possesses an enzyme called tryptophanase (tnaA) that can degrade tryptophan into indole, pyruvate, and ammonia.[11][12] If you are supplying ¹⁵N-tryptophan, the resulting ¹⁵N-ammonia can be re-assimilated by the cell and incorporated into other amino acids, leading to label scrambling.
-
Solution:
-
Add a low concentration of unlabeled indole (e.g., 10-20 mg/L) to the labeling medium along with your ¹⁵N-tryptophan precursor. This unlabeled indole acts as a feedback inhibitor of the tryptophanase enzyme, preventing the degradation of the labeled tryptophan.[12]
-
Use a tnaA knockout strain if available.
-
-
Frequently Asked Questions (FAQs)
Q: Can I use ¹⁵N-indole to label tryptophan in a cell-free expression system? A: While theoretically possible, it is less common. Cell-free systems are typically supplied with a complete mixture of amino acids. To achieve specific labeling, you would need to prepare a custom amino acid mixture lacking tryptophan and then add your ¹⁵N-indole and a source of serine. The efficiency may be lower than in vivo methods.
Q: What is the expected labeling efficiency? A: With an optimized protocol using a tryptophan auxotrophic strain, you can expect to achieve >95% incorporation of the ¹⁵N label into the indole ring of tryptophan.
Q: Is it better to use ¹⁵N-indole or ¹⁵N-anthranilic acid? A: ¹⁵N-anthranilic acid is generally less toxic and can be a good starting point if you are experiencing issues with cell growth.[3] However, ¹⁵N-indole is closer to the final product in the biosynthetic pathway and may be more efficiently incorporated in some cases. The choice may also depend on the cost and availability of the labeled compounds.
Q: How can I confirm that the ¹⁵N label is specifically on the indole ring? A: High-resolution mass spectrometry can confirm the mass shift corresponding to the incorporation of one ¹⁵N atom per tryptophan residue. For definitive proof of the label's position, 2D ¹H-¹⁵N HSQC NMR is the gold standard. You should observe a signal for the indole N-H proton that is correlated to a ¹⁵N chemical shift, while the backbone N-H signals of tryptophan will remain at the natural abundance ¹⁵N chemical shift (unless you are also performing uniform ¹⁵N labeling).[1][9]
Q: Can I perform indole-¹⁵N labeling in rich media like LB? A: No. Rich media contain unlabeled tryptophan and other amino acids, which will outcompete your labeled precursor, resulting in very low or no incorporation. A minimal medium is essential for this technique.
References
- Su, X. C. et al. (2018). Selective ¹⁵N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. Open Research Repository.
- Patching, S. G. et al. (2014). TROSY NMR with a 52 kDa sugar transport protein and the binding of a small-molecule inhibitor. Taylor & Francis Online.
- EMBL. (n.d.). ¹⁵N labeling of proteins in E. coli.
- Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv.
- Creative Biolabs. (n.d.). How to Choose Between ¹³C and ¹⁵N Labeled Amino Acids? A Complete Guide for Researchers.
- Tjioe, E. et al. (2008). Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. PMC.
- Ruvinov, S. B. et al. (2003). Detection of open and closed conformations of tryptophan synthase by ¹⁵N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-¹⁵N-L-tryptophan. PubMed.
- Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv.
- Löhr, F. et al. (2017). Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct. PubMed.
- Ye, L. et al. (2016). Assignment of the indole ¹⁵N−¹H NMR lines of single extrinsic tryptophan residues.
- Singh, M. I. (2016). What can be the reason for disappearance of tryptophan indole resonance from an 1H-¹⁵N HSQC NMR spectra?
- Pintér, G. et al. (2010). Optimization of amino acid type-specific ¹³C and ¹⁵N labeling for the backbone assignment of membrane proteins by solution- and solid-state NMR with the UPLABEL algorithm. PubMed.
- Ott, D. et al. (2017). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. PubMed Central.
- Williamson, D. et al. (2019).
- Schörghuber, J. et al. (2015). Novel approaches in selective tryptophan isotope labeling by using Escherichia coli overexpression media. PubMed.
- Lee, J. H. et al. (2010). Environmental Factors Affecting Indole Production in Escherichia coli. PMC.
- Liu, W. C. et al. (2009).
- Kjaergaard, K. et al. (2015). Effect of indole on the morphology of E. coli cells.
- Klein-Seetharaman, J. et al. (2010). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Recent.
- MedChemExpress. (n.d.). Indole-¹⁵N. Stable Isotope.
- Bacher, A. et al. (2005). Selection and Characterization of Escherichia coli Variants Capable of Growth on an Otherwise Toxic Tryptophan Analogue. NIH.
- Baldi, J. T. et al. (1991). Stable Isotope Labeling, in Vivo, of d- and l-Tryptophan Pools in Lemna gibba and the Low Incorporation of Label into Indole-3-Acetic Acid. PubMed.
- Vögeli, B. et al. (2019). Optimization of an Escherichia coli system for cell-free synthesis of selectively ¹⁵N-labelled proteins for rapid analysis by NMR spectroscopy.
- Ramesh, V. et al. (1995). Site-specific ¹⁵N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor. PubMed.
- Skelly, A. M. et al. (2020). The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli. Frontiers.
- Williamson, D. et al. (2019). Synthesis of [¹⁵N]anthranilic acid 4 and its application to selectively...
- Muir, T. W. et al. (2017). Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. PMC.
- Dikanov, S. A. et al. (2021).
- CIL. (n.d.). Selective Amino Acid-Type Labeling. CK Isotopes.
- Nagy, L. et al. (2023). Transferrin-stabilized bimetallic nanoclusters: Design of a new fluorescent biosensor to identify tryptophan metabolites.
- Wang, D. et al. (2001). Indole Can Act as an Extracellular Signal in Escherichia coli. PMC.
- Iwasaki, T. (2021). E. coli Auxotrophic Expression Strains. Nippon Medical School.
- Van der Verren, S. E. et al. (2020). Indole signaling in Escherichia coli: a target for antivirulence therapy? PMC.
- Som, P. (2016).
- Nielsen, J. H. et al. (2019).
- Williams, T. L. et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.
- Ghorbani, P. et al. (2021). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing.
- Eurisotop. (n.d.). anthranilic acid (¹⁵n, 98%+).
Sources
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Validation & Comparative
Navigating the Costs: A Senior Scientist's Guide to Indole-15N Tryptophan in Large-Scale Protein Production
For researchers, scientists, and drug development professionals embarking on large-scale protein production, particularly for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of isotopic labeling strategy is a critical decision with significant financial and scientific implications. Among the various options, selective labeling of specific amino acids offers a powerful approach to simplify complex NMR spectra and focus on regions of interest. This guide provides an in-depth cost-benefit analysis of utilizing indole-15N labeled tryptophan, a commonly employed specific labeling technique. We will objectively compare its performance with alternative methods, supported by experimental insights and protocols, to empower you in making an informed decision for your research endeavors.
The Strategic Advantage of Tryptophan Labeling
Tryptophan, with its unique indole side chain, often plays crucial roles in protein structure, function, and dynamics. Its distinct chemical environment makes it an excellent probe for monitoring conformational changes, ligand binding, and protein-protein interactions. In NMR spectroscopy, the signals from the indole nitrogen and its attached proton (¹H-¹⁵N) are particularly informative. However, in a uniformly ¹⁵N-labeled protein, spectral overlap can obscure these valuable signals, especially in larger proteins. This is where selective labeling with indole-¹⁵N tryptophan becomes a powerful tool, offering a simplified spectral window to meticulously study the behavior of each tryptophan residue.[1][2]
Cost-Benefit Analysis: The Financial and Scientific Equation
The primary consideration for any large-scale production is cost. Isotopically labeled compounds are inherently more expensive than their unlabeled counterparts. A thorough cost-benefit analysis requires a quantitative look at not only the price of the labeled amino acid but also the potential savings in downstream analysis and the invaluable clarity of the resulting data.
Table 1: Comparative Cost of Tryptophan Isotopes
| Compound | Supplier Example | Price (USD) per 0.5g | Key Application |
| L-Tryptophan (unlabeled) | Thermo Scientific Chemicals | ~$50 - $65 | General protein expression |
| L-Tryptophan (indole-¹⁵N, 98%) | Cambridge Isotope Laboratories | ~$2,794 - $3,310 | Selective NMR studies of tryptophan indole groups |
| L-Tryptophan (indole-D₅, 98%) | Cambridge Isotope Laboratories | ~$967 | Deuterium labeling for NMR, mass spectrometry |
Note: Prices are approximate and subject to change. Please consult suppliers for current pricing.
As the table clearly illustrates, the initial investment in indole-¹⁵N tryptophan is substantial. However, the "benefit" side of the equation extends beyond the initial purchase.
Benefits of Indole-¹⁵N Tryptophan:
-
Spectral Simplification: The most significant advantage is the dramatic simplification of the ¹H-¹⁵N HSQC spectrum. By only observing signals from the tryptophan indoles, researchers can unambiguously assign and track these residues, even in large and complex proteins.[2] This avoids the time-consuming and often challenging process of assigning a crowded spectrum from a uniformly labeled sample.
-
Enhanced Sensitivity for Tryptophan-Specific Events: By focusing the NMR experiment on a few specific signals, the sensitivity for detecting subtle changes in the local environment of each tryptophan is greatly enhanced. This is critical for studying ligand binding, allosteric regulation, and conformational dynamics.[3][4]
-
Reduced Experimental Time: The time required for data acquisition and analysis can be significantly reduced due to the simplified spectra. This translates to lower operational costs for high-field NMR spectrometers, which can be a major budgetary factor.
-
Feasibility for Very Large Proteins: For high molecular weight systems where uniform labeling leads to severe spectral overlap and line broadening, selective labeling can be the only viable approach to obtain meaningful NMR data.[5]
Costs and Considerations:
-
High Upfront Cost: The initial purchase price of indole-¹⁵N tryptophan is a major hurdle, especially for academic labs with limited budgets.[6][7][8]
-
Potential for Isotope Scrambling: While generally minimal for tryptophan, there is a small possibility of the ¹⁵N label being metabolically transferred to other amino acids in the expression host. This can be mitigated by using appropriate bacterial strains and media formulations.
-
Requires Careful Experimental Design: The success of selective labeling relies on efficient incorporation of the labeled amino acid. This necessitates optimized protein expression protocols, often in minimal media, which may result in lower protein yields compared to rich media.
Workflow for Large-Scale Production of Indole-¹⁵N Tryptophan Labeled Protein
The following diagram outlines a typical workflow for producing a protein selectively labeled with indole-¹⁵N tryptophan.
Caption: Workflow for selective labeling with indole-15N tryptophan.
Experimental Protocol: High-Yield Expression in Minimal Media
This protocol is a self-validating system designed for high-density growth of E. coli and efficient incorporation of indole-¹⁵N tryptophan.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with necessary salts, glucose (or ¹³C-glucose for dual labeling), and a vitamin solution.
-
Indole-¹⁵N L-tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Step-by-Step Methodology:
-
Pre-culture: Inoculate 10 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking. This step ensures a healthy and dense starting culture.
-
Intermediate Culture: The next morning, use the overnight culture to inoculate 100 mL of M9 minimal medium in a 1 L flask. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches ~1.0. This step adapts the cells to the minimal media environment.
-
Large-Scale Culture: Inoculate 1 L of M9 minimal medium in a 2.8 L baffled flask with the 100 mL intermediate culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[9]
-
Induction and Labeling:
-
Reduce the temperature of the incubator to 18-25°C. This slows down cell growth and protein expression, which often leads to better protein folding and higher yields of soluble protein.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, add indole-¹⁵N L-tryptophan to a final concentration of 50-100 mg/L. The precise amount should be optimized for your specific protein and expression system.
-
-
Expression: Continue to grow the culture for 12-18 hours at the reduced temperature.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.
-
Validation: Successful incorporation of the label can be confirmed by running a small-scale purification followed by NMR analysis to observe the characteristic indole ¹H-¹⁵N signals.
Alternatives to Indole-¹⁵N Tryptophan
While highly effective, indole-¹⁵N tryptophan is not the only option. The choice of an alternative will depend on the specific scientific question and budgetary constraints.
1. Uniform ¹⁵N Labeling:
-
Description: The entire protein is labeled with ¹⁵N by growing the expression host in minimal media with ¹⁵N-ammonium chloride as the sole nitrogen source.
-
Benefit: This is the most cost-effective method for obtaining global structural and dynamic information. It is a standard and well-established technique.
-
Cost: Significantly cheaper than selective labeling, as ¹⁵N-ammonium chloride is much less expensive than any labeled amino acid.
-
Drawback: For proteins larger than ~25 kDa, severe spectral overlap can make data analysis difficult or impossible.
2. Selective Labeling of Other Amino Acids:
-
Description: Similar to tryptophan labeling, other ¹⁵N-labeled amino acids (e.g., leucine, isoleucine, valine, methionine) can be used to probe specific regions of the protein.
-
Benefit: Allows for targeted investigation of different parts of the protein. The choice of amino acid can be tailored to the specific biological question.
-
Cost: The cost varies depending on the amino acid, but all are significantly more expensive than unlabeled amino acids.
-
Drawback: Does not provide information about the tryptophan residues, which may be critical for the protein's function.
3. Cell-Free Protein Expression:
-
Description: Protein synthesis is carried out in vitro using cell extracts. This allows for precise control over the components of the reaction, including the direct addition of labeled amino acids.[10]
-
Benefit: Highly efficient incorporation of labeled amino acids with minimal risk of isotope scrambling. It is also suitable for producing toxic proteins.
-
Cost: Can be more expensive than in vivo expression, especially at a large scale, due to the cost of the cell-free extract and reagents.
-
Drawback: Scaling up cell-free expression can be challenging and may not be cost-effective for producing the large quantities of protein required for some NMR studies.
Table 2: Performance Comparison of Labeling Strategies
| Feature | Indole-¹⁵N Tryptophan | Uniform ¹⁵N Labeling | Selective Labeling (Other AAs) | Cell-Free Expression |
| Spectral Complexity | Very Low | High | Low to Moderate | Variable |
| Cost | Very High | Low | High | High |
| Information Content | Tryptophan-specific | Global | Specific to labeled AA | Controllable |
| Ease of Analysis | High | Low (for large proteins) | High | High |
| Protein Yield | Potentially Lower | High | Potentially Lower | Variable |
Conclusion and Future Outlook
The decision to use indole-¹⁵N tryptophan for large-scale protein production is a strategic one that balances a significant upfront financial investment against the promise of clear, unambiguous, and highly informative data. For research focused on the specific roles of tryptophan residues in protein function, particularly in large and complex systems, the benefits of spectral simplification and enhanced sensitivity often outweigh the high cost.
As metabolic engineering and cell-free protein synthesis technologies continue to advance, we can anticipate the development of more cost-effective methods for producing selectively labeled proteins.[11][12] For instance, the development of E. coli strains auxotrophic for tryptophan could improve the efficiency of label incorporation and reduce the amount of expensive labeled amino acid required. Furthermore, emerging techniques like site-specific incorporation of non-canonical amino acids offer even more precise ways to introduce NMR-active probes into proteins.[13]
Ultimately, the optimal labeling strategy will always be project-dependent. By carefully considering the scientific objectives, the size and complexity of the protein, and the available budget, researchers can make a well-informed decision that maximizes the scientific return on their investment.
References
-
Preliminary Study on Cost-Effective L-Tryptophan Production from Indole and L-Serine by E. coli Cells. National Institutes of Health. [Link]
-
Preliminary Study on Cost-Effective L-Tryptophan Production from Indole and L-Serine by E. coli Cells. ResearchGate. [Link]
-
What can be the reason for disappearance of tryptophan indole resonance from an 1H-15N HSQC NMR spectra?. ResearchGate. [Link]
-
Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan. PubMed. [Link]
-
Assignment of the indole 15 N− 1 H NMR lines of single extrinsic tryptophan residues. ResearchGate. [Link]
-
Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Publications. [Link]
-
NMR response of extrinsic tryptophan indole 15 N− 1 H moieties in A 2A AR to variable drug efficacy. ResearchGate. [Link]
-
A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. National Institutes of Health. [Link]
-
New developments in isotope labeling strategies for protein solution NMR spectroscopy. University of Toronto. [Link]
-
Analysis, Nutrition, and Health Benefits of Tryptophan. National Institutes of Health. [Link]
-
Full-Length Expressed Stable Isotope-Labeled Proteins for Quantification. CellFree Sciences. [Link]
-
Enhanced Oligopeptide and Free Tryptophan Release from Chickpea and Lentil Proteins: A Comparative Study of Enzymatic Modification with Bromelain, Ficin, and Papain. MDPI. [Link]
-
De novo tryptophanase-based indole production by metabolically engineered Corynebacterium glutamicum. National Institutes of Health. [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]
-
L-Tryptophan-(indole-d5), min 97 atom% D, 25mg. CP Lab Safety. [Link]
-
L-TRYPTOPHAN (indole-15N, 98%+). Eurisotop. [Link]
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Comparative Guide: High-Resolution Flux Analysis of Indole-15N Metabolites
Topic: Mass Isotopomer Distribution Analysis (MIDA) of Indole-15N Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rapidly evolving landscape of microbiome-host interactions and drug metabolism, tracing the fate of nitrogen is critical. The indole moiety, derived primarily from Tryptophan metabolism by gut microbiota, serves as a potent signaling scaffold in the gut-brain and gut-liver axes.[1][2]
This guide compares the High-Resolution Mass Spectrometry (HRMS) Workflow —specifically utilizing Orbitrap™ or Q-TOF technology—against traditional Triple Quadrupole (QqQ) and Nuclear Magnetic Resonance (NMR) approaches for Mass Isotopomer Distribution Analysis (MIDA) of 15N-labeled indole metabolites.
While QqQ remains the gold standard for absolute sensitivity, and NMR for structural isotopomer fidelity, the HRMS-MIDA workflow offers the superior balance of isotopic resolution , retrospective mining , and flux sensitivity required for modern pharmacological studies.
Scientific Foundation: The Indole-15N Tracer
To understand the analytical challenge, we must first map the biological territory. 15N-Indole (or 15N-Tryptophan) tracing is used to decipher the metabolic hand-off between the host and the microbiome.
-
The Pathway: Tryptophan is converted by bacterial tryptophanase (TnaA) into Indole. Indole is then absorbed by the host and metabolized in the liver (CYP2E1) to Indoxyl Sulfate (a uremic toxin) or by other pathways to Indole-3-Propionic Acid (IPA, a neuroprotectant).
-
The Analytical Goal: To calculate the Fractional Biosynthetic Rate (FBR) . We need to know not just how much metabolite is present, but what fraction is derived from the 15N-labeled precursor versus the endogenous pool. This requires precise measurement of the Mass Isotopomer Distribution (M0, M+1, M+2...).
Pathway Visualization: 15N Flux
The following diagram illustrates the critical flux nodes where 15N tracing is applied.
Figure 1: 15N-Tryptophan/Indole metabolic flux. Bold paths represent the primary microbial-host co-metabolism axis targeted for MIDA.
Methodological Comparison
This section objectively evaluates the three primary technologies used for 15N flux analysis.
Technique A: HRMS-MIDA (The Modern Standard)
-
Technology: Orbitrap or Q-TOF (Resolution > 60,000).
-
Mechanism: Measures the exact mass of isotopologues. High resolution allows separation of the 15N peak from naturally occurring 13C or 34S isotopes (isobaric interferences) without extensive chromatography.
-
Verdict: Best for Fluxomics. It resolves the "fine structure" of isotopes, allowing precise calculation of 15N enrichment even at low levels (0.1–5% enrichment).
Technique B: Triple Quadrupole (QqQ) MRM
-
Technology: Tandem Mass Spectrometry (MS/MS).
-
Mechanism: Selects specific precursor/product pairs (e.g., Indole M+0 -> Fragment M+0 vs Indole M+1 -> Fragment M+1).
-
Verdict: Best for Absolute Quantitation. Unbeatable sensitivity (LLOQ) but struggles with "spectral accuracy." It cannot easily distinguish if an M+1 shift is due to 15N or 13C without complex deconvolution, leading to higher background noise in flux calculations.
Technique C: NMR Spectroscopy
-
Technology: 15N-NMR or 1H-15N HSQC.
-
Mechanism: Detects magnetic resonance of the 15N nucleus.[3]
-
Verdict: Best for Positional Certainty. It tells you exactly which nitrogen atom is labeled. However, it requires micromolar concentrations (low sensitivity) and is often non-viable for plasma pharmacokinetics where metabolites are in the nanomolar range.
Performance Matrix
| Feature | HRMS-MIDA (Orbitrap/Q-TOF) | Triple Quad (QqQ) | NMR (15N) |
| Sensitivity (LLOQ) | High (pg/mL) | Ultra-High (fg/mL) | Low (µg/mL) |
| Isotopic Resolution | Excellent (Fine Structure) | Low (Unit Resolution) | Perfect (Atomic Specificity) |
| Sample Volume | Low (50 µL) | Low (50 µL) | High (500 µL+) |
| Retrospective Analysis | Yes (Full Scan) | No (Targeted Only) | Yes |
| Flux Precision (MIDA) | High (<1% Error) | Moderate (Interference Prone) | High (if conc. allows) |
Experimental Protocol: HRMS-MIDA Workflow
This protocol is designed for the HRMS workflow , validated for plasma and fecal supernatant analysis.
Phase 1: Sample Preparation (Self-Validating)
-
Principle: Rapid quenching of metabolism and protein removal without losing polar indole metabolites.
-
Step 1: Thaw plasma/fecal samples on ice.
-
Step 2: Add 150 µL of ice-cold Acetonitrile:Methanol (1:1 v/v) containing 0.1% Formic Acid to 50 µL of sample.
-
Why? The organic solvent precipitates proteins.[4] The acid stabilizes Indole (which is volatile and oxidatively unstable).
-
-
Step 3: Vortex for 30s, incubate at -20°C for 20 min.
-
Step 4: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Step 5: Transfer supernatant to glass vials. Do not dry down if analyzing volatile Indole; inject directly.
Phase 2: LC-HRMS Acquisition
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B (0-1 min) -> 95% B (10 min) -> Hold (2 min).
-
MS Settings:
-
Mode: Full Scan (m/z 100–500) at 120,000 Resolution .
-
Critical: Do not use "Data Dependent MS2" for the flux calculation scans; you need high-quality MS1 profile data for accurate isotopomer envelopes.
-
Phase 3: MIDA Calculation Logic
Raw peak areas must be corrected for natural isotope abundance (Natural 13C, 15N, 18O) to determine the true tracer enrichment.
The Equation:
Calculation Steps:
-
Extract Ion Chromatograms (EIC): Extract M+0 (117.0578), M+1 (118.0549 for 15N), and M+2 peaks with a 5 ppm window.
-
Correct for Natural Abundance: Use a matrix inversion algorithm (available in software like IsoCor or Xcalibur) to subtract the contribution of natural 13C (1.1%) from the M+1 signal.
-
Calculate Enrichment:
Workflow Visualization
The following diagram details the decision logic and data flow for the HRMS-MIDA approach.
Figure 2: Step-by-step HRMS-MIDA workflow from sample preparation to flux calculation.
Data Interpretation & Case Study
Scenario: A drug development team is testing a TnaA inhibitor to reduce Indoxyl Sulfate levels in CKD patients. They dose rats with 15N-Tryptophan and measure Indoxyl Sulfate-15N appearance.
Comparative Results (Simulated Data):
| Metric | HRMS-MIDA | QqQ MRM | Interpretation |
| M+0 Area (Endogenous) | 1,500,000 | 15,000,000 | QqQ has higher raw signal (sensitivity). |
| M+1 Area (Tracer) | 45,000 | 480,000 | |
| M+1/M+0 Ratio (Raw) | 0.030 | 0.032 | QqQ slightly overestimates due to 13C interference. |
| Corrected Enrichment | 1.85% | 2.10% | HRMS is more accurate. QqQ cannot easily filter out the 13C-isotope contribution from the background, leading to a "false high" flux rate. |
| Confidence | High (Mass Error < 2ppm) | Medium (Transition dependent) | HRMS confirms the M+1 is 15N, not 13C. |
References
-
Konopka, A. et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. NIH. Available at: [Link]
-
Rochat, B. (2018).[6] What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone. Available at: [Link]
-
Dillen, L. et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis. Available at: [Link]
-
Emwas, A. et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites. Available at: [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link]
Sources
- 1. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS [mdpi.com]
- 2. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 3. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
Verifying the Position of ¹⁵N in Indole: A Comparative Guide to Fragmentation Mass Spectrometry and NMR Spectroscopy
For researchers in drug development and metabolic studies, the precise incorporation of stable isotopes is not merely a synthetic checkpoint; it is the foundation upon which quantitative and mechanistic studies are built. Verifying the exact position of an isotopic label, such as ¹⁵N in an indole ring, is critical for ensuring data integrity. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Fragmentation Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind the experimental choices, present detailed protocols, and offer a clear comparison to guide your analytical decisions.
The Central Question: Is the ¹⁵N Label Truly on the Nitrogen?
The synthesis of indole-¹⁵N aims to replace the common ¹⁴N atom at position 1 of the indole ring with its heavier, stable isotope, ¹⁵N. This seemingly simple substitution increases the nominal mass of the molecule from 117 Da to 118 Da. While a simple full-scan mass spectrum can confirm this mass shift and thus the incorporation of the label, it cannot definitively prove its location. The ¹⁵N atom could, through an unexpected synthetic rearrangement, be located elsewhere in the molecule if other nitrogen sources are present, or the synthesis could have failed, leading to an unlabeled product. Tandem mass spectrometry (MS/MS) and specific NMR techniques provide the necessary evidence to resolve this ambiguity.
Principle 1: Verification via Tandem Mass Spectrometry (MS/MS)
The logic behind using MS/MS for positional verification is rooted in the predictable fragmentation of the indole core. By inducing and analyzing the fragmentation of the parent ion, we can observe mass shifts in the fragments that contain the nitrogen atom.
The Key Fragmentation Pathway of Indole
Under common fragmentation techniques like Collision-Induced Dissociation (CID), the indole molecular ion undergoes a characteristic neutral loss of hydrogen cyanide (HCN).[1] This occurs through the cleavage of the pyrrole ring.
-
For unlabeled indole (C₈H₇¹⁴N), the molecular ion is at a mass-to-charge ratio (m/z) of 117. The loss of H¹⁴CN results in a neutral loss of 27 Da.
-
For correctly labeled indole-¹⁵N (C₈H₇¹⁵N), the molecular ion is at m/z 118. If the ¹⁵N is in the ring, the molecule will lose H¹⁵CN, resulting in a neutral loss of 28 Da.
Observing this 1 Da shift in the neutral loss is the definitive mass spectrometric evidence for the correct placement of the ¹⁵N label.
Experimental Workflow & Data Interpretation
The workflow involves ionizing the sample, isolating the parent ion of interest, subjecting it to fragmentation, and analyzing the resulting product ions.
Diagram: MS/MS Workflow for Indole-¹⁵N Verification
Caption: General workflow for tandem mass spectrometry analysis.
Experimental Protocol: CID of Indole-¹⁵N
-
Sample Preparation: Dissolve the indole-¹⁵N standard in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI) to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use a triple quadrupole or ion trap mass spectrometer capable of MS/MS.
-
Ionization: Introduce the sample via direct infusion or liquid chromatography. Electrospray ionization (ESI) in positive mode will generate the protonated molecule [M+H]⁺ at m/z 118. Electron Ionization (EI) will produce the radical molecular ion M⁺• at m/z 118. EI is often preferred for small, stable molecules like indole as it induces more extensive and well-characterized fragmentation.
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the m/z 118 ion in the first mass analyzer.
-
Collision Gas: Use an inert gas like Argon.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). For small, stable aromatic molecules, energies in the 20-35 eV range are typically sufficient to induce the key fragmentations.[2]
-
-
Data Acquisition: Acquire the product ion spectrum.
Predicted vs. Actual Data
The power of this method lies in comparing the acquired spectrum of the labeled compound against a reference spectrum of an unlabeled standard.
Table 1: Comparison of Expected Mass Spectra
| Feature | Unlabeled Indole (Reference) | Correctly Labeled Indole-¹⁵N | Incorrectly Labeled or Unlabeled |
| Molecular Ion (m/z) | 117 | 118 | 117 or 118 |
| Key Neutral Loss | -27 Da (H¹⁴CN) | -28 Da (H¹⁵CN) | -27 Da (H¹⁴CN) |
| Resulting Fragment (m/z) | 90 | 90 | 91 or 90 |
| Primary Evidence | Loss of 27 Da from m/z 117. | Loss of 28 Da from m/z 118. | Loss of 27 Da from m/z 118 or 117. |
The reference mass spectrum for unlabeled indole from the National Institute of Standards and Technology (NIST) database clearly shows the molecular ion at m/z 117 and a significant fragment ion at m/z 90, corresponding to the loss of 27 Da.[3][4] A successful indole-¹⁵N synthesis will yield a product ion spectrum where the precursor at m/z 118 fragments to m/z 90.
Diagram: Fragmentation Pathway Comparison
Caption: The diagnostic fragmentation confirming the ¹⁵N position.
Principle 2: Unambiguous Verification with ¹⁵N NMR Spectroscopy
While MS/MS provides powerful deductive evidence, NMR spectroscopy offers direct, irrefutable proof of the label's position by observing the magnetic properties of the ¹⁵N nucleus itself and its interactions with neighboring atoms.
The Power of Heteronuclear Correlation
The key experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[5][6] This technique correlates protons directly bonded to nitrogen atoms.
-
In an indole-¹⁵N sample, a signal (cross-peak) will appear in the 2D spectrum at the coordinates corresponding to the chemical shift of the ¹⁵N nucleus on one axis and the chemical shift of the proton attached to it (N1-H) on the other axis.
The mere presence of this specific N1-H correlation provides unambiguous confirmation that the ¹⁵N label is at the intended position 1 of the indole ring. Further confirmation can be obtained from ¹H-¹³C and ¹H-¹⁵N long-range correlation experiments (HMBC), which would show couplings from the N1-H proton to carbons C2 and C7a, and from the ¹⁵N atom to protons at positions 2 and 7. A detailed NMR analysis of [¹⁵N]indole has confirmed these expected correlations.[3]
Experimental Protocol: ¹H-¹⁵N HSQC
-
Sample Preparation: Dissolve a sufficient amount of the indole-¹⁵N sample (typically 1-5 mg) in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆). Sample concentration is a key consideration due to the lower sensitivity of NMR compared to MS.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N is required.
-
Data Acquisition: Run a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence. Acquisition times can range from minutes to several hours, depending on the sample concentration and instrument sensitivity.
-
Data Interpretation: Process the 2D data. A single cross-peak should be observed. The proton dimension (¹H) should correspond to the known chemical shift of the indole N-H proton (typically ~8.1 ppm in CDCl₃), and the nitrogen dimension (¹⁵N) will give the chemical shift of the indole nitrogen.
Head-to-Head Comparison: Mass Spectrometry vs. NMR
Both techniques can successfully verify the label position, but they offer different advantages and are suited to different experimental contexts. The choice depends on available instrumentation, sample amount, and the desired level of certainty.
Table 2: Performance Comparison of MS/MS and NMR for Label Verification
| Feature | Fragmentation Mass Spectrometry (MS/MS) | ¹H-¹⁵N HSQC NMR Spectroscopy |
| Principle | Deductive; based on mass shift of a known fragment. | Direct observation of the ¹H-¹⁵N bond correlation. |
| Sensitivity | Very high (picomole to femtomole).[7] | Lower (micromole to nanomole).[4] |
| Sample Amount | Micrograms (µg) or less. | Milligrams (mg). |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per sample). |
| Data Complexity | Relatively simple; interpretation focuses on specific mass shifts. | More complex; requires expertise in 2D NMR interpretation. |
| Structural Info | Confirms connectivity through fragmentation logic. | Provides definitive, direct evidence of the H-N bond. Non-destructive.[7] |
| Quantitation | Can determine isotopic enrichment but is not inherently quantitative without standards. | Inherently quantitative; peak integrals relate directly to population.[7] |
| Key Advantage | Speed and exceptional sensitivity. | Unambiguous, direct evidence and non-destructive nature. |
| Main Limitation | Relies on a known and reliable fragmentation pathway. | Requires significantly more sample material and longer acquisition times. |
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is guided by a principle of validated certainty.
For routine, high-throughput verification where sample amount is limited, tandem mass spectrometry is the method of choice. Its speed and sensitivity are unparalleled. The fragmentation of indole is well-characterized and reliable, making the observation of a 28 Da neutral loss from the m/z 118 precursor strong and sufficient evidence for most applications.
For absolute, unequivocal proof, especially for generating reference standards or for publications where the label position is mechanistically critical, ¹⁵N NMR is the gold standard. The direct observation of the ¹H-¹⁵N correlation via an HSQC experiment leaves no room for ambiguity. While it requires more material and time, the certainty it provides is the highest possible.[8][9]
Ultimately, the two techniques are complementary.[8] MS/MS can be used for rapid screening of synthetic batches, while NMR can be employed for the definitive characterization of the final, purified standard. By understanding the principles and practical considerations of each method, researchers can confidently select the appropriate tool to ensure the integrity of their isotopically labeled compounds and the accuracy of their subsequent experiments.
References
-
Patsnap. (2025-09-22). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]
- Wishart, D. S. (2008). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. In: The Handbook of Metabolomics.
-
National Institute of Standards and Technology. Indole. NIST Chemistry WebBook. [Link]
-
Cobas, C., et al. (2025-08-05). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]
- Takeuchi, K., et al. (2015). Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. Journal of Biomolecular NMR.
-
Wikipedia. Collision-induced dissociation. [Link]
-
University of Leicester. (2012-10-24). 1H-15N HSQC. Protein NMR. [Link]
-
National Institute of Standards and Technology. Indole. NIST Chemistry WebBook. [Link]
- De Hoffmann, E., & Stroobant, V. (2007).
- Gapeev, A., et al. (2025-10-14). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of the American Society for Mass Spectrometry.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews.
- Pintacuda, G., & Otting, G. (2002). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2025-12-03). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Vol. 51.
-
NAN Network for Advanced NMR. (2024-12-19). HSQC_15N.nan. Protocols.io. [Link]
- Jones, M. D., et al. (2009). CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification. Journal of the American Society for Mass Spectrometry.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Konrat, R. (2021).
- Jones, M. D., et al. (2009). CE50: Quantifying collision induced dissociation energy for small molecule characterization and identification. Journal of the American Society for Mass Spectrometry.
-
Ghomrudescrib, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
-
National Institute of Standards and Technology. Indole. NIST Chemistry WebBook. [Link]
Sources
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole [webbook.nist.gov]
- 4. Indole [webbook.nist.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. HSQC_15N.nan [protocols.io]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Reproducibility of Indole-15N Tryptophan Uptake in Mammalian Cell Lines
Executive Summary
Objective: This guide provides a rigorous technical comparison of Indole-15N L-Tryptophan against alternative isotopic labeling strategies (
The Problem: Tryptophan (Trp) uptake is not a passive diffusion process; it is a tightly regulated, obligate antiport mechanism primarily driven by the LAT1 (SLC7A5) transporter. Variability in experimental results often stems from neglecting the "trans-stimulation" requirement (intracellular substrate availability) or failing to account for cell-line-specific metabolic flux into the Kynurenine pathway.
The Solution: By utilizing Indole-15N Tryptophan, researchers can isolate side-chain dynamics and specific metabolic fates (e.g., serotonin/kynurenine) without the spectral crowding associated with uniformly labeled isotopologues. This guide outlines a self-validating protocol to standardize uptake efficiency.
Part 1: Mechanistic Foundation & Product Comparison
The Transport Mechanism (LAT1/SLC7A5)
To achieve reproducible uptake, one must understand that LAT1 is an exchanger . It does not simply import Tryptophan; it must simultaneously export an intracellular amino acid (typically Glutamine or Histidine).
-
Implication: If your cells are starved of all amino acids for too long, they lack the intracellular "currency" to buy extracellular Tryptophan.
-
The Indole-15N Advantage: The
N label is located on the indole ring ( 1 position). Unlike backbone-labeled alternatives, this label is non-exchangeable and provides a clean NMR probe for side-chain conformational dynamics and specific metabolic tracking (e.g., IDO1 activity).
Comparative Analysis: Indole-15N vs. Alternatives
| Feature | Indole-15N L-Tryptophan | Uniformly Labeled (U- | |
| Primary Application | Side-chain dynamics (NMR), Metabolic Flux (Kynurenine pathway) | Backbone assignment, Total protein turnover | Metabolic flux (TCA cycle entry), Mass Spec |
| Spectral Clarity (NMR) | High. Single peak region (~129 ppm). No backbone overlap. | Low. Crowded spectra due to backbone amide signals. | Medium. Requires |
| Cost Efficiency | High. Targeted labeling reduces isotopic waste. | Low. Significantly more expensive per mg. | Medium. |
| Metabolic Specificity | Tracks Indole fate (Serotonin, Kynurenine). | Tracks whole molecule (cannot distinguish catabolism easily). | Tracks carbon skeleton (energy metabolism). |
| Sensitivity | High sensitivity for side-chain solvent exposure studies. | Good for global structure, poor for specific side-chain interaction. | Lower sensitivity (gyromagnetic ratio). |
Part 2: Visualizing the Pathway & Workflow
Pathway Diagram: Uptake and Metabolic Fate
The following diagram illustrates the obligate antiport mechanism of LAT1 and the divergence of the Indole-15N label between protein incorporation and the Kynurenine pathway.
Caption: Figure 1. LAT1-mediated antiport mechanism.[1][2] Indole-15N Trp enters only as Glutamine (or Histidine) exits. The label tracks into proteins or Kynurenine.
Part 3: Cell Line Variability & Reproducibility
Reproducibility fails when researchers treat all cell lines as metabolically identical. The expression of LAT1 and the rate of Tryptophan catabolism vary significantly.
| Cell Line | LAT1 Expression | Metabolic Context | Uptake Kinetics | Experimental Recommendation |
| HeLa (Cervical Cancer) | Very High | High demand for protein synthesis. | Fast / High Capacity. Sensitive to starvation-induced upregulation. | Ideal for initial optimization. Short pulse times (15-30 min) prevent saturation. |
| CHO (Hamster Ovary) | Variable | Engineered for survival; often glutamine-dependent. | Moderate. Uptake relies heavily on intracellular Glutamine pools. | Critical: Ensure pre-loading with Glutamine if starvation step >1 hour. |
| Jurkat (T-Cell Leukemia) | High | Sensitive to IDO1-mediated depletion (immune checkpoint). | Fast. Rapid conversion of Trp to Kynurenine may occur upon stimulation (IFN- | Use IDO1 inhibitors (e.g., Epacadostat) if studying protein incorporation specifically. |
Part 4: Standardized Protocol for Indole-15N Uptake
Pre-requisite: Use Dialyzed FBS for all steps. Standard FBS contains unlabeled Tryptophan which will dilute your isotopic signal by >50%.
Phase 1: Preparation & Starvation (The "Priming" Step)
-
Seed Cells: Plate cells (e.g., HeLa) to reach 80% confluency.
-
Wash: Rinse 2x with warm PBS to remove residual media.
-
Starvation Medium: Incubate cells for 60 minutes in Amino Acid-Free (or Trp-free) Krebs-Ringer Buffer (KRB).
-
Expert Insight: Do not starve >2 hours. Long starvation depletes the intracellular Glutamine pool required for the LAT1 antiport, paradoxically reducing Trp uptake.
-
Phase 2: The Isotope Pulse
-
Preparation: Dissolve Indole-15N L-Tryptophan in Trp-free DMEM. Target concentration: 50 µM - 100 µM (Physiological plasma range).
-
Pulse: Replace starvation buffer with the labeled medium.
-
Incubation: Incubate at 37°C.
-
Kinetic Study: Harvest at 5, 15, 30, 60 mins.
-
Protein Labeling: Incubate 12–24 hours (supplement with 2 mM Glutamine to drive exchange).
-
Phase 3: The Chase & Harvest
-
Stop Uptake: Place plates immediately on ice. Rapidly wash 3x with ice-cold PBS containing 1 mM unlabeled Tryptophan .
-
Why? The unlabeled Trp competes for surface binding sites, washing away non-specifically bound isotope (Self-Validation Step).
-
-
Lysis: Lyse cells (e.g., RIPA buffer for protein, Methanol/Water for metabolites).
Part 5: Validation & Troubleshooting
Self-Validating Controls
To ensure the signal observed is genuine intracellular uptake and not membrane binding:
-
The 4°C Control: Perform the exact uptake protocol at 4°C. LAT1 is temperature-dependent; uptake should be near zero. If you see signal, it is non-specific binding.
-
The JPH203 Inhibitor: Pre-treat cells with 10 µM JPH203 (a specific LAT1 inhibitor). Uptake of Indole-15N should drop by >80% in HeLa/Jurkat cells.
Workflow Visualization
Caption: Figure 2. Optimized Indole-15N uptake workflow. Note the specific wash steps to ensure data integrity.
References
-
Napolitano, L., et al. (2015).[3] LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter.[3][4] International Journal of Biochemistry & Cell Biology. Link
-
Yan, R., et al. (2021).[5] Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter.[2][3] Cell Discovery. Link
-
Tarlungeanu, D.C., et al. (2016).[3] Impaired amino acid transport at the blood-brain barrier is a cause of autism spectrum disorder. Cell.[3][6][7][8][9] Link
-
Sinclair, L.V., et al. (2013).[3] Control of amino-acid transport by antigen receptors coordinates the metabolic reprogramming essential for T cell differentiation. Nature Immunology. Link
-
Huttunen, K.M., et al. (2016).[3] L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Prodrugs.[1] Journal of Controlled Release. Link
Sources
- 1. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan-Starved Human Cells Overexpressing Tryptophanyl-tRNA Synthetase Enhance High-Affinity Tryptophan Uptake via Enzymatic Production of Tryptophanyl-AMP [mdpi.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. The high-affinity tryptophan uptake transport system in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan Transport in Human Fibroblast Cells—A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
L-TRYPTOPHAN (INDOLE-15N+) proper disposal procedures
Executive Safety & Classification Summary
The Critical Distinction: Stable Isotope vs. Radioisotope
Before initiating any disposal workflow, you must verify the label. L-Tryptophan (Indole-15N) contains a stable isotope (
-
Radioactive: NO.
-
Decay Monitoring: NOT REQUIRED.
-
Disposal Stream: Standard Chemical Waste (unless mixed with radiolabels).
Hazard Profile (GHS/SDS):
-
Signal Word: None (Generally recognized as safe/low hazard).
-
Chemical Nature: Amino acid.[1]
-
Key Reactivity: Incompatible with strong oxidizing agents .[2]
-
Decomposition: May emit Nitrogen Oxides (NOx) if incinerated.
Scientist-to-Scientist Note: While L-Tryptophan is biologically compatible, laboratory-grade reagents should never be disposed of in municipal trash or sanitary drains without specific authorization. "Dilution is not the solution to pollution." We dispose of this as chemical waste to maintain EHS compliance and prevent eutrophication (high Biological Oxygen Demand) in local water systems.
Pre-Disposal Decision Matrix
Effective disposal relies on characterizing the physical state and the matrix of the waste. Use the following logic flow to determine your protocol.
Figure 1: Decision Matrix for L-Tryptophan (Indole-15N) disposal. Note that "Trace Debris" refers to gloves or paper towels with minor contact; gross contamination requires chemical waste disposal.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Reagent or Excess Powder)
Use this for: Expired shelf stock, spilled powder, or lyophilized samples.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to reduce breakage risk.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste bin.
-
Labeling:
-
Chemical Name: L-Tryptophan (Indole-15N).
-
Constituents: 100% L-Tryptophan.
-
Hazard Check: Check "Non-Hazardous" or "General Organic" depending on your facility's tag system.
-
Isotope Note: Clearly mark "Stable Isotope - Non-Radioactive" to prevent EHS rejection during pickup.
-
Protocol B: Aqueous Liquid Waste
Use this for: Stock solutions in water, PBS, or cell culture media (without infectious agents).
-
pH Verification: Although Tryptophan is zwitterionic, ensure the solution pH is between 5 and 9. If highly acidic/basic due to additives, neutralize carefully.
-
Collection: Pour into the "Aqueous Waste" carboy.
-
Biocides: If the solution contains cell culture media (glucose/amino acids), it is a breeding ground for bacteria. Add a small amount of bleach (10%) or biocide if the waste will sit for >1 week, unless the waste stream prohibits hypochlorite.
-
Caution: Do NOT add bleach if the stream will later be mixed with ammonia or acids.
-
Protocol C: Organic/HPLC Waste (Most Common for Drug Dev)
Use this for: LC-MS eluents (Acetonitrile, Methanol) containing the compound.
-
The Solvent Rules: The solvent dictates the hazard, not the Tryptophan.
-
Segregation:
-
Halogenated: If mixed with Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If mixed with Methanol, Acetonitrile, or Ethanol.
-
-
Labeling: List all solvents by percentage (e.g., "Acetonitrile 50%, Water 49.9%, L-Tryptophan 0.1%").
Technical Data for Waste Manifests
When filling out your hazardous waste tags, accuracy prevents regulatory fines. Use the data below.
| Parameter | Value / Description | Relevance to Disposal |
| CAS Number | 73-22-3 (Unlabeled generic) | Use generic CAS for waste manifests unless 15N specific CAS (e.g., 340257-61-6) is required by your EHS. |
| Physical State | Solid (Crystalline Powder) | Dust generation potential during transfer. |
| Solubility | ~11.4 g/L (Water, 25°C) | Moderately soluble; rinses easily from glassware. |
| Flash Point | N/A (Solid) | Not ignitable under standard conditions.[2] |
| RCRA Code | None (Not P or U listed) | Dispose as "Non-RCRA Regulated Chemical Waste." |
| Incompatibilities | Strong Oxidizers | Do not co-mingle with Nitric Acid or Peroxides. |
Contamination & Spill Management
The "Self-Validating" Cleanup Protocol: Because L-Tryptophan is often white/colorless and odorless, visual confirmation of cleanup is difficult. Use this causality-based approach:
-
Dry Spill:
-
Action: Use a HEPA vacuum or wet-wipe method. Do not dry sweep (creates dust aerosols).
-
Validation: Shine a strong light source oblique to the surface to reveal residual micro-crystals.
-
-
Wet Spill:
-
Action: Absorb with paper towels. Clean surface with 70% Ethanol or detergent.
-
Validation: The "Squeak Test." Tryptophan solutions can be slightly sticky/viscous as they dry. A clean surface should offer no tackiness to a gloved finger.
-
Regulatory Compliance (USA/Global)
-
EPA (USA): L-Tryptophan is not listed under 40 CFR 261.33 (P or U lists). However, under the "Cradle-to-Grave" responsibility, you must ensure it does not enter groundwater.
-
Sewer Disposal: generally prohibited for laboratory chemicals under local POTW (Publicly Owned Treatment Works) permits due to BOD (Biological Oxygen Demand) loading, even if non-toxic.
-
Empty Containers: Triple rinse with water. The rinsate must be treated as aqueous waste (Protocol B). The washed container can then be defaced (labels removed) and recycled or trashed.
References
-
PubChem. (2023). L-Tryptophan Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Safe Handling & Operational Integrity Guide: L-TRYPTOPHAN (INDOLE-15N)
Executive Summary: The "Dual-Protection" Mandate
As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier against toxicity. However, when handling L-Tryptophan (Indole-15N) , the paradigm must shift to Dual-Protection .
While L-Tryptophan itself is generally recognized as safe (GRAS) with low acute toxicity, the
-
User Safety: Protection against inhalation of fine particulates and potential allergic sensitization.
-
Data Integrity: Protection of the sample from you. Human skin and hair are rich in natural abundance (
N) amino acids. Micro-contamination from a user's fingertips can skew mass spectrometry isotopic ratios, rendering expensive experiments useless.
This guide outlines the precise PPE and handling logistics to ensure both operator safety and experimental success.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific physical and chemical risks associated with this stable isotope.
| Hazard Category | Classification | Specific Risk Detail |
| GHS Classification | Not Classified / Low Hazard | Non-radioactive. May cause mild mechanical irritation to eyes/respiratory tract if dust is generated [1, 5]. |
| Isotopic Stability | Stable (Non-Radioactive) | |
| Physical State | Crystalline Powder | Hygroscopic. Prone to static charge build-up, leading to "flying powder" during weighing. |
| Contamination Risk | High (Scientific Risk) | Keratin (skin/hair) contamination introduces |
PPE Matrix: The "Clean Chain" Standard
To maintain the "Clean Chain of Custody," adherence to the following PPE standards is mandatory.
A. Hand Protection (Critical)[2]
-
Recommendation: Double-Gloving with Nitrile.
-
The Logic: Latex proteins can contaminate samples. Nitrile is inert.[2] Double-gloving ensures that if the outer glove touches a non-sterile surface (balance door, notebook), it can be stripped to reveal a clean inner glove for sample manipulation.
-
Specification: Powder-free Nitrile, minimum 4 mil thickness [2].
B. Respiratory Protection[5][6]
-
Recommendation: N95 Respirator or Fume Hood (Preferred).
-
The Logic: While not acutely toxic, inhaling amino acid dust can trigger sensitization. More importantly, an N95 mask prevents the user from exhaling moisture and salivary enzymes (proteases/nucleases) into the hygroscopic powder [3].
-
Engineering Control: Handling inside a certified chemical fume hood is the primary defense; the mask is secondary.
C. Eye & Body Protection[6][7][8]
-
Recommendation: ANSI Z87.1 Safety Glasses + Cotton Lab Coat.
-
The Logic: Standard impact protection. A cotton lab coat reduces static electricity build-up compared to synthetic blends, which is crucial when weighing static-prone powders like tryptophan.
Operational Protocol: Weighing & Solubilization
Objective: Transfer L-Tryptophan (Indole-15N) without isotopic dilution or loss.
Step 1: Pre-Operational Prep
-
Static Discharge: Use an anti-static gun or polonium strip near the balance. Tryptophan powder is "flighty" and will adhere to the spatula due to static.
-
Surface Decontamination: Wipe the balance area with 70% Ethanol or RNaseZap to remove environmental amino acids.
Step 2: The "Clean Weighing" Technique
-
Don PPE: Put on inner gloves, lab coat, mask, and outer gloves.
-
Aliquot: Open the vial inside the fume hood.
-
Transfer: Use a sterile, disposable anti-static micro-spatula . Never re-use a metal spatula without rigorous solvent cleaning, as cross-contamination from other amino acids is a common failure point in metabolomics.
-
Seal: Immediately reseal the stock vial. Tryptophan oxidizes and degrades under light and moisture. Wrap the stock vial in foil if long-term storage is required.
Step 3: Solubilization
-
Solvent: Use degassed, LC-MS grade water or buffer.
-
Method: Vortex gently. If the
N-Tryptophan is for cell culture (SILAC), filter-sterilize (0.22 µm) after dissolution, do not autoclave the powder directly as heat can induce degradation.
Workflow Visualization
The following diagram illustrates the logical flow for handling high-value isotopic reagents to prevent cross-contamination.
Figure 1: Operational workflow emphasizing the "Clean Chain" to prevent isotopic dilution.
Disposal & Logistics
Although L-Tryptophan is non-toxic, laboratory compliance requires strict adherence to waste protocols.
-
Solid Waste: Do not dispose of excess powder in regular trash. Place in a labeled Solid Chemical Waste container.
-
Liquid Waste: Aqueous solutions containing L-Tryptophan should be collected in Non-Halogenated Organic Waste containers (due to the indole ring) or general aqueous waste, depending on your facility's specific EHS codes.
-
Container Management: Triple rinse the empty stock vial with water before discarding the glass. Deface the label to prevent confusion.
References
-
Carl Roth. (2025). Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2025). Personal Protective Equipment in Laboratories (29 CFR 1910.132).[3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Framework for Personal Protective Equipment Use in Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
